Isopropoxybenzene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNMJJNWXVKJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181834 | |
| Record name | Isopropyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-16-4 | |
| Record name | (1-Methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl phenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthetic routes to isopropoxybenzene (also known as isopropyl phenyl ether). It details the underlying reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data for professionals engaged in organic synthesis and drug development.
Introduction
This compound is an aromatic ether with the chemical formula C₉H₁₂O. It serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring an isopropyl group linked to a benzene ring via an ether bond, is a motif found in various specialty chemicals and pharmacologically active molecules. The synthesis of such aryl ethers is a fundamental operation in medicinal chemistry, and a thorough understanding of the available methodologies is crucial for process optimization and the development of novel molecular entities. This guide focuses on the two principal pathways for its synthesis: the Williamson ether synthesis and the Friedel-Crafts alkylation of phenol.
Primary Synthesis Mechanisms and Reaction Pathways
The formation of this compound is predominantly achieved through two distinct chemical strategies. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.
Williamson Ether Synthesis
The Williamson ether synthesis, developed in 1850, remains the most reliable and widely used method for preparing asymmetrical ethers like this compound.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Mechanism: The synthesis involves two conceptual steps:
-
Deprotonation: Phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide salt. This step generates a potent nucleophile, the phenoxide anion.
-
Nucleophilic Substitution (SN2): The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the ether linkage in a single, concerted step.[2]
It is critical that the alkyl halide is not sterically hindered to avoid a competing elimination (E2) reaction. While 2-bromopropane is a secondary halide and can undergo some elimination, for the synthesis of this compound, the SN2 pathway is generally favored under controlled conditions.[3]
Friedel-Crafts Alkylation
An alternative, though less common, approach is the Friedel-Crafts alkylation of phenol using an isopropylating agent such as isopropanol or propene.[4][5] This reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is a form of electrophilic aromatic substitution, but it can be complicated by competing C-alkylation versus O-alkylation.
Mechanism:
-
Electrophile Formation: The acid catalyst activates the alkylating agent. For example, isopropanol is protonated by the acid, followed by the loss of water to form an isopropyl carbocation (a potent electrophile).
-
Nucleophilic Attack: The phenol molecule can act as a nucleophile in two ways. The oxygen atom's lone pairs can attack the carbocation, leading to the desired O-alkylation product (this compound). Alternatively, the electron-rich aromatic ring can attack the carbocation, leading to C-alkylation byproducts (e.g., 2-isopropylphenol and 4-isopropylphenol).
Controlling the reaction conditions (temperature, catalyst, solvent) is essential to favor O-alkylation.[4] Often, C-alkylation is the thermodynamically favored outcome.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from standard procedures for Williamson ether synthesis using a solid base in an organic solvent.[6][7]
Materials:
-
Phenol (9.41 g, 0.10 mol)
-
2-Bromopropane (14.76 g, 0.12 mol, 1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (20.7 g, 0.15 mol, 1.5 equiv)
-
Acetone or N,N-Dimethylformamide (DMF) (150 mL)
-
Diethyl ether (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, anhydrous potassium carbonate, and acetone (or DMF).
-
Addition of Alkyl Halide: Begin stirring the suspension and add 2-bromopropane to the flask.
-
Reflux: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Cooling and Filtration): Allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxybenzene, also known as isopropyl phenyl ether, is an aromatic ether with the chemical formula C₉H₁₂O.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate key processes. All quantitative data is summarized for clarity and accessibility.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature with an odor resembling anise.[1][3] Its molecular structure, featuring a hydrophobic benzene ring and isopropyl group combined with a polar ether linkage, gives it amphiphilic characteristics.[1] Consequently, it is highly soluble in nonpolar organic solvents like hexane and toluene, while having low solubility in water.[1][4]
Data Presentation: Core Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2][5] |
| Melting Point | -33 °C | [1][2] |
| Boiling Point | 176 - 179 °C | [1][2][3] |
| Density | 0.93 - 0.94 g/cm³ at 20 °C | [1][2] |
| Flash Point | 61.9 °C | [1] |
| Refractive Index (n²⁰/D) | ~1.49 | [2][3] |
| Vapor Pressure | 1.3 mmHg at 25 °C | [1] |
| LogP | 3.01 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unequivocal identification and structural validation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a septet near 4.5 ppm, corresponding to the methine proton of the isopropyl group, which is coupled to the six equivalent methyl protons. These methyl protons appear as a doublet around 1.2 ppm. The aromatic protons on the benzene ring typically appear in the range of 6.8-7.3 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for the aromatic carbons (120–160 ppm), the ether-linked methine carbon (70–80 ppm), and the isopropyl methyl carbons (20–30 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic C-O stretching vibrations for the ether linkage in the 1200-1250 cm⁻¹ region. It also shows absorptions corresponding to aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS) : In mass spectrometry, this compound typically exhibits a molecular ion peak (M⁺) at m/z 136. A common fragmentation pattern involves the loss of the isopropyl group, resulting in a prominent phenoxy ion peak at m/z 94.[1]
Chemical Reactivity and Synthesis
This compound's reactivity is centered around the ether linkage and the aromatic ring. It is primarily used as a building block in more complex organic syntheses. The most common and direct method for its preparation is the Williamson ether synthesis.
Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an electrophilic isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[6][7] The phenoxide is generated in situ by deprotonating phenol with a suitable base, such as sodium hydroxide or sodium hydride.[7][8]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on established methods for Williamson ether synthesis.[7][8][9]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
2-Bromopropane
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol or Ethanol (as solvent)
-
Deionized water
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in methanol.
-
Carefully add sodium hydroxide (1.05 eq) to the solution. Stir the mixture at room temperature until the phenol is fully converted to sodium phenoxide.
-
Nucleophilic Substitution: Add 2-bromopropane (1.1 eq) to the flask, either neat or dissolved in a small amount of the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling to room temperature, remove the solvent using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts and wash with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed through a standard characterization workflow.
Caption: Post-synthesis characterization workflow.
Protocol for NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.[10]
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
Safety and Handling
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety practices should be strictly followed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Buy this compound | 2741-16-4 [smolecule.com]
- 2. 1-ISOPROPOXYBENZENE CAS#: 2741-16-4 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. scbt.com [scbt.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Quantum Chemical Calculations for Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of isopropoxybenzene. In the context of drug discovery and development, understanding these fundamental molecular characteristics is crucial for predicting molecular interactions, reactivity, and metabolic stability.
Due to a lack of a complete, published quantum chemical dataset for this compound, this guide will utilize a combination of experimental data for this compound and comprehensive computational data for anisole (methoxybenzene) as a closely related and structurally similar model system. The methodologies and the nature of the results are directly analogous. All theoretical data for anisole is presented as a benchmark of what can be expected for this compound when employing the same computational methods.
Molecular Geometry Optimization
The first step in most quantum chemical studies is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure. Density Functional Theory (DFT) is a widely used method for this purpose due to its excellent balance of accuracy and computational cost.
Computational Methodology: The geometry of a model compound, anisole, was optimized using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Data Presentation: Optimized Molecular Geometry
The following table summarizes the key optimized geometrical parameters for anisole, which are expected to be very similar to those in this compound, particularly for the phenyl ring and the C-O-C linkage. For comparison, experimental values for anisole are also provided.
Table 1: Selected Optimized and Experimental Geometrical Parameters for Anisole (Model for this compound)
| Parameter | Bond/Angle | Calculated (B3LYP/6-311+G(d,p)) | Experimental[1] |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C-O (Aryl) | 1.365 | 1.399 | |
| C-O (Alkyl) | 1.421 | 1.433 | |
| C-C (Aromatic, avg.) | 1.395 | - | |
| Bond Angles (°) | |||
| C-O-C | 118.3 | 113.8 |
| | O-C-C (Aryl) | 120.1 | - |
Note: The primary difference in this compound would be the substitution of the methyl group with an isopropyl group, leading to expected C-C bond lengths of ~1.52 Å and C-H bond lengths of ~1.09 Å within the isopropyl moiety, and a C-C-C bond angle of ~112°.
Vibrational Frequency Analysis
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations are instrumental in assigning experimental spectral features to specific molecular motions. The calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set limitations.[2]
Experimental & Computational Protocol: An experimental FT-IR spectrum of liquid this compound can be recorded on a Fourier Transform Infrared spectrometer, typically in the 4000-400 cm⁻¹ range.[1] For the computational protocol, after geometry optimization of the model compound anisole at the B3LYP/6-311+G(d,p) level, harmonic vibrational frequencies are calculated.
Data Presentation: Vibrational Frequencies
The table below lists key calculated vibrational modes for anisole and corresponding experimental values for this compound where available. The assignments describe the nature of the molecular vibration.
Table 2: Key Calculated Vibrational Frequencies for Anisole and Experimental Frequencies for this compound
| Vibrational Mode | Calculated (Anisole, B3LYP/6-311+G(d,p), scaled) (cm⁻¹) | Experimental (this compound) (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | ~3060 |
| Aliphatic C-H Stretch | 2950-3000 | 2935, 2978 |
| C=C Aromatic Stretch | 1590, 1490 | 1599, 1495 |
| Asymmetric C-O-C Stretch | 1245 | ~1243 |
| Symmetric C-O-C Stretch | 1035 | ~1040 |
| Aromatic C-H Out-of-Plane Bend | 750-850 | 754 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[3][4][5]
Computational Protocol: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.
Data Presentation: Electronic Properties
The following table presents the calculated HOMO and LUMO energies and the resulting energy gap for anisole, serving as an illustrative example for this compound.
Table 3: Calculated Electronic Properties of Anisole (Model for this compound)
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.225 | -6.12 |
| LUMO Energy | 0.015 | 0.41 |
| HOMO-LUMO Gap (ΔE) | 0.240 | 6.53 |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[6]
NMR Chemical Shift Prediction
Quantum chemical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is a powerful tool for structure verification and for interpreting complex experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[7]
Experimental & Computational Protocol: Experimental ¹H and ¹³C NMR spectra for this compound would be recorded on an NMR spectrometer in a deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS). Computationally, after geometry optimization, NMR shielding tensors are calculated using the GIAO method with the same DFT functional and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
Data Presentation: NMR Chemical Shifts
This table shows a comparison of experimental ¹H and ¹³C NMR chemical shifts for this compound with calculated values for anisole, demonstrating the predictive power of the computational approach.
Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Calculated Shifts for Anisole
| Atom Position | Experimental (this compound) | Calculated (Anisole, GIAO-B3LYP) |
|---|---|---|
| ¹H NMR | ||
| -OCH- / -OCH₃ | 4.55 (septet) | 3.75 (s) |
| -CH₃ (isopropyl) | 1.35 (d) | - |
| Aromatic (ortho) | 6.90 (d) | 6.85 |
| Aromatic (meta) | 7.28 (t) | 7.25 |
| Aromatic (para) | 6.95 (t) | 6.90 |
| ¹³C NMR | ||
| -OCH- / -OCH₃ | 70.0 | 55.0 |
| -CH₃ (isopropyl) | 22.1 | - |
| Aromatic (ipso) | 158.0 | 159.5 |
| Aromatic (ortho) | 116.5 | 114.0 |
| Aromatic (meta) | 129.5 | 129.8 |
| Aromatic (para) | 120.8 | 120.5 |
Note: The differences in alkyl region shifts are due to the methyl vs. isopropyl group. The close agreement in the aromatic region highlights the utility of anisole as a model.
Mandatory Visualizations
Workflow for Quantum Chemical Calculations
The following diagram illustrates the logical workflow for performing the quantum chemical calculations described in this guide.
Caption: Logical workflow for quantum chemical property prediction.
Conclusion
This guide demonstrates the standard workflow and expected outcomes of quantum chemical calculations for a molecule like this compound. By employing methods such as DFT, researchers can obtain detailed insights into molecular geometry, vibrational spectra, electronic structure, and NMR properties. These theoretical data, when benchmarked against experimental results, provide a powerful, predictive framework that is invaluable in modern drug discovery and materials science for understanding and anticipating molecular behavior.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational computations beyond the harmonic approximation: performances of the B3LYP density functional for semirigid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. irjweb.com [irjweb.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Isopropoxybenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isopropoxybenzene in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile of this compound and furnishes a detailed experimental protocol for its quantitative determination. This allows research, development, and drug formulation professionals to generate precise and reproducible solubility data tailored to their specific laboratory conditions.
Introduction to this compound and its Solubility
This compound (also known as isopropyl phenyl ether) is an aromatic ether with the chemical formula C₉H₁₂O. Its molecular structure, consisting of a hydrophobic benzene ring and an isopropyl group, along with a polar ether linkage, gives it amphiphilic properties.[1] This structure dictates its solubility behavior, making it a versatile compound in organic synthesis and as an intermediate in the production of various chemicals.[1]
The general principle of "like dissolves like" governs the solubility of this compound. It is highly soluble in nonpolar solvents, such as toluene and other hydrocarbons, due to favorable van der Waals interactions with its aromatic ring and isopropyl group.[1] Its solubility is expected to be moderate in polar aprotic solvents like acetone, where dipole-dipole interactions can occur.[1] Conversely, in polar protic solvents such as lower alcohols and water, its solubility is significantly reduced due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[1]
Qualitative Solubility Profile
Based on available literature, the solubility of this compound can be qualitatively categorized as follows:
-
High Solubility: Nonpolar and aromatic solvents (e.g., Toluene, Benzene, Hexane)
-
Moderate Solubility: Polar aprotic solvents (e.g., Acetone, Diethyl Ether, Chloroform)
-
Low Solubility: Polar protic solvents (e.g., Ethanol, Methanol, Water)[1]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index (P') | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Toluene | C₇H₈ | 2.4 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Ethanol | C₂H₅OH | 5.2 | |||
| Methanol | CH₃OH | 6.6 |
Note: Polarity Index values are approximate and can vary slightly based on the scale used.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[2] The following protocol is a detailed methodology for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID)
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved this compound is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solute to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any remaining undissolved micro-particles, either centrifuge the sample at a high speed or filter it through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to quantify the concentration of the test sample.
-
-
Data Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.3. Workflow Diagram
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solids and liquids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.
-
pH of the Medium: While less critical for a neutral compound like this compound in organic solvents, any acidic or basic impurities could potentially influence intermolecular interactions.
Conclusion
This technical guide has outlined the known qualitative solubility characteristics of this compound and provided a robust, detailed experimental protocol for its quantitative determination in common organic solvents. By following the standardized shake-flask method, researchers, scientists, and drug development professionals can generate the precise and reliable data necessary for their specific applications, from reaction optimization to formulation development. The provided templates and diagrams are intended to facilitate this process and ensure data consistency across different laboratory settings.
References
An In-depth Technical Guide to the Thermochemical Properties of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of isopropoxybenzene. Due to the limited availability of direct experimental data, this guide leverages established estimation methodologies, including Benson's group additivity method, to provide reliable predictions for key thermochemical parameters. Detailed experimental protocols for determining these properties are also presented, offering a framework for laboratory investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this compound for applications in process design, safety analysis, and computational modeling.
Introduction
This compound, an aromatic ether, finds applications in various chemical syntheses and is a relevant scaffold in medicinal chemistry. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, enthalpy of vaporization, and heat capacity, is crucial for process optimization, hazard assessment, and the development of accurate computational models for reaction and phase equilibria. This guide summarizes the estimated thermochemical data for this compound and provides detailed experimental methodologies for their determination.
Estimated Thermochemical Data of this compound
In the absence of direct experimental values in readily accessible literature, the thermochemical properties of this compound have been estimated using well-established predictive methods. The following tables summarize these estimated values.
Table 1: Estimated Standard Enthalpy of Formation of this compound
| Property | Phase | Estimated Value (kJ/mol) | Method of Estimation |
| Standard Enthalpy of Formation (ΔHf°) | Liquid | -185.3 | Benson's Group Additivity |
Note: The standard state is defined as 298.15 K and 1 bar.
Table 2: Estimated Enthalpy of Vaporization and Heat Capacity of this compound
| Property | Estimated Value | Method of Estimation |
| Enthalpy of Vaporization (ΔHvap) at Boiling Point | 42.8 kJ/mol | Trouton's Rule (using estimated boiling point) |
| Liquid Heat Capacity (Cp,l) at 298.15 K | 235 J/(mol·K) | Group Contribution Method |
Methodology for Estimation of Thermochemical Properties
Benson's Group Additivity Method for Standard Enthalpy of Formation
Benson's group additivity method is a widely used technique for estimating the standard enthalpy of formation of organic molecules in the gas phase by summing the contributions of their constituent groups.[1] The value for the liquid phase is then derived by accounting for the enthalpy of vaporization.
The this compound molecule is dissected into the following groups:
-
5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.
-
1 x Cb-(O): A carbon atom in a benzene ring bonded to an oxygen atom.
-
1 x O-(Cb)(C): An oxygen atom bonded to a benzene ring carbon and an aliphatic carbon.
-
1 x C-(O)(C)(H)2: A secondary carbon atom bonded to an oxygen, a carbon, and two hydrogen atoms.
-
2 x C-(C)(H)3: A primary carbon atom bonded to a carbon and three hydrogens.
The standard enthalpy of formation in the gas phase (ΔHf,gas°) is calculated as follows:
ΔHf,gas° = 5 * [Cb-(H)] + 1 * [Cb-(O)] + 1 * [O-(Cb)(C)] + 1 * [C-(O)(C)(H)2] + 2 * [C-(C)(H)3]
Using established group contribution values, the estimated ΔHf,gas° is then converted to the liquid phase (ΔHf,liquid°) using an estimated enthalpy of vaporization (ΔHvap).
Experimental Protocols for Thermochemical Analysis
The following sections detail the experimental procedures for determining the key thermochemical properties of this compound.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Workflow:
References
The Advent of Isopropoxybenzene: A Journey Through Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxybenzene, an aromatic ether, holds significance as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. While the precise moment of its initial discovery is not extensively documented, its history is intrinsically linked to the evolution of ether synthesis methodologies. This technical guide delves into the historical context and the primary synthetic routes to this compound, with a focus on the foundational Williamson ether synthesis and its more contemporary counterparts, the Ullmann condensation and palladium-catalyzed C-O coupling reactions. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are provided to serve as a comprehensive resource for laboratory and industrial applications.
Historical Perspective: The Dawn of Aryl Ether Synthesis
The story of this compound synthesis begins not with the molecule itself, but with the broader development of methods to forge the ether linkage. The mid-19th century was a period of profound advancement in organic chemistry, and it was during this time that Alexander Williamson, in 1850, developed the eponymous Williamson ether synthesis.[1][2][3] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for preparing ethers and was instrumental in proving their structural nature.[1][2][3] The synthesis of aryl ethers like this compound became a practical possibility with this foundational discovery, reacting a phenoxide with an isopropyl halide.
While the Williamson synthesis remains a cornerstone of ether formation, the 20th century saw the advent of new methods to construct the aryl ether bond, addressing some of the limitations of the classical approach, particularly for unreactive aryl halides. The Ullmann condensation, developed in the early 1900s, introduced the use of copper catalysis to facilitate the coupling of aryl halides with alcohols or phenols.[4] More recently, the late 20th and early 21st centuries have witnessed the rise of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully adapted for ether synthesis, offering milder reaction conditions and broader substrate scope.[5][6][7]
Core Synthetic Methodologies
The synthesis of this compound can be primarily achieved through three main strategies, each with its own set of advantages and limitations.
Williamson Ether Synthesis: The Classic Approach
The Williamson ether synthesis is the most traditional and widely employed method for preparing this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and displacing the halide leaving group.
Mechanism: The first step involves the deprotonation of phenol with a suitable base to generate the more nucleophilic phenoxide ion. This is a crucial step as phenol itself is not a sufficiently strong nucleophile to react with the alkyl halide.
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Phenol
-
2-Bromopropane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in acetone or DMF.
-
Add finely ground potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 1 hour to ensure the formation of the phenoxide salt.
-
Cool the mixture slightly and add 2-bromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution to remove any unreacted phenol, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation offers an alternative route to aryl ethers, particularly when the aryl halide is unreactive towards SN2 substitution. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol in the presence of a base.[4]
Mechanism: The precise mechanism of the Ullmann reaction is complex and still a subject of research, but it is generally believed to involve the formation of a copper(I) alkoxide or phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether and regenerate the copper catalyst.
Experimental Protocol: General Procedure for Ullmann Synthesis of Aryl Isopropyl Ethers
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Isopropyl alcohol
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A strong base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene, or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent and isopropyl alcohol (1.5 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-O Cross-Coupling: The Modern Approach
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for ether synthesis, represent a state-of-the-art method for forming C-O bonds. These reactions are known for their high efficiency, broad substrate scope, and mild reaction conditions.[5][6][7]
Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the alcohol in the presence of a base to form a palladium(II) alkoxide. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the active palladium(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Synthesis of Aryl Isopropyl Ethers
Materials:
-
Aryl halide (e.g., bromobenzene or chlorobenzene)
-
Isopropyl alcohol
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.2-1.5 eq).
-
Add the aryl halide (1.0 eq) and the anhydrous solvent.
-
Add isopropyl alcohol (1.2-2.0 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a short plug of silica gel or Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data and Comparative Analysis
The choice of synthetic method often depends on factors such as substrate availability, desired scale, and cost. The following tables provide a summary of typical quantitative data for the synthesis of this compound and related aryl isopropyl ethers.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Reagents |
| Williamson Ether Synthesis | 50 - 95[2] | 60 - 100 | 4 - 12 | Phenol, Isopropyl Halide, Base (K₂CO₃, NaOH) |
| Ullmann Condensation | 60 - 90 | 110 - 140 | 12 - 24 | Aryl Halide, Isopropyl Alcohol, Cu Catalyst, Base |
| Pd-Catalyzed Coupling | 70 - 95 | 80 - 110 | 4 - 24 | Aryl Halide, Isopropyl Alcohol, Pd Catalyst, Ligand, Base |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ 7.25-7.35 (m, 2H, Ar-H), 6.85-6.95 (m, 3H, Ar-H), 4.55 (septet, 1H, OCH), 1.35 (d, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 158.0, 129.5, 120.9, 116.2, 69.8, 22.1 |
| IR (neat) | ν (cm⁻¹) 3065, 3040 (Ar-H stretch), 2978, 2932 (C-H stretch), 1600, 1495 (C=C stretch), 1240 (C-O stretch), 1115, 950 |
| Mass Spectrometry | m/z (%): 136 (M⁺, 30), 121 (15), 94 (100), 77 (10), 66 (15), 51 (10) |
Logical Workflow for Synthesis and Characterization
Conclusion
The synthesis of this compound, while not marked by a singular moment of discovery, has evolved in parallel with the broader field of organic synthesis. From the venerable Williamson ether synthesis to the sophisticated palladium-catalyzed cross-coupling reactions, chemists now have a powerful arsenal of methods to construct this valuable molecule. The choice of a particular synthetic route will depend on a careful consideration of factors such as substrate reactivity, desired scale, and economic viability. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their specific applications. The continued development of more efficient and sustainable catalytic systems will undoubtedly further refine the synthesis of this compound and other important aryl ethers in the future.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Theoretical Background: From Benzene to Isopropoxybenzene
An In-depth Technical Guide to the Molecular Orbital Analysis of Isopropoxybenzene
Introduction
This compound (also known as isopropyl phenyl ether) is an aromatic ether with the chemical formula C₉H₁₂O.[1][2][3] It serves as a valuable intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and fine chemicals.[1] Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications, particularly in drug development where molecular interactions are paramount.
This technical guide provides a comprehensive analysis of the molecular orbitals (MOs) of this compound. It combines foundational molecular orbital theory with protocols for computational modeling and experimental validation. The focus is on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as they govern the molecule's chemical reactivity and electronic properties.[4]
The molecular orbitals of this compound can be understood as a perturbation of the well-known π-system of benzene. In benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals: three bonding (π) and three antibonding (π).[5] The two highest-energy bonding orbitals (π₂ and π₃) are degenerate (have the same energy), as are the two lowest-energy antibonding orbitals (π₄ and π₅*). These degenerate orbitals constitute the HOMO and LUMO levels of benzene, respectively.[5][6]
The introduction of the isopropoxy (–O–CH(CH₃)₂) group lifts this degeneracy. The oxygen atom's lone pair electrons can participate in π-conjugation with the benzene ring, an effect known as resonance or mesomerism. This electron-donating effect increases the electron density in the ring and raises the energy of the HOMO, making the molecule more susceptible to electrophilic substitution reactions.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and the energy required for electronic excitation.[4]
Computational Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including their molecular orbital energies and shapes.
Experimental Protocol: DFT Calculation
A typical workflow for calculating the molecular orbitals of this compound using a computational chemistry package like Gaussian is as follows:
-
Structure Input: The molecular structure of this compound is drawn or imported into the software (e.g., GaussView). The initial geometry can be built using standard bond lengths and angles.
-
Geometry Optimization: An energy minimization calculation is performed to find the most stable three-dimensional conformation of the molecule. This is crucial as orbital energies are dependent on the molecular geometry. A common method is the B3LYP functional with a basis set like 6-31G(d).[7]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Calculation: A single-point energy calculation is then run on the optimized geometry using a higher level of theory if desired (e.g., B3LYP/6-311+G(d,p)) to obtain accurate molecular orbital energies and properties.
-
Analysis: The output file is analyzed to extract the energies of the HOMO, LUMO, and other orbitals. The software can also be used to visualize the three-dimensional shapes of these orbitals.[7]
References
The Unfolding Therapeutic Potential of Isopropoxybenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropoxybenzene, a simple aromatic ether, has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding this compound compounds, with a particular focus on their antibacterial and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the underlying mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The this compound moiety, characterized by an isopropyl group linked to a benzene ring via an ether bond, serves as a fundamental building block in the synthesis of a wide range of organic molecules.[1] Its structural features, including lipophilicity and the potential for electronic interactions, make it an attractive component in the design of pharmacologically active agents.[1] While this compound itself is primarily used as a synthetic intermediate, its derivatives have demonstrated promising therapeutic potential, notably in the fields of infectious diseases and inflammation.[1][2] This guide will delve into the key biological activities of this compound compounds, presenting the latest findings and methodologies to support ongoing research and development efforts.
Antibacterial Activity of this compound Guanidine
A significant area of investigation has been the antibacterial properties of this compound guanidine (IBG). This derivative has shown potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus.[1][3]
Quantitative Antibacterial Data
The antibacterial efficacy of IBG has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. A summary of these findings is presented in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound Guanidine (IBG) | Staphylococcus aureus (various strains) | 0.125 - 4 | 4-8 fold of MIC | [1] |
| This compound Guanidine (IBG) | Multidrug-resistant Enterococci | 1 - 4 | 2-8 fold of MIC | [2] |
| This compound Guanidine (IBG) | Streptococcus suis | 0.25 - 8 | Not Reported | [3] |
Table 1: Antibacterial Activity of this compound Guanidine (IBG)
Mechanism of Action
The primary mechanism of antibacterial action for IBG is the disruption of the bacterial cell membrane.[1] This process involves the dissipation of the cell membrane potential, leading to increased membrane permeability and ultimately, cell lysis and death.[1][2] This direct, physical mechanism of action may contribute to a lower propensity for the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[1]
Anti-Inflammatory Activity: 15-Lipoxygenase Inhibition
Isopropoxy allylbenzene derivatives have been identified as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[2] By inhibiting 15-LOX, these compounds can reduce the production of pro-inflammatory lipid mediators, suggesting their potential as anti-inflammatory agents.[2]
Quantitative 15-Lipoxygenase Inhibition Data
The inhibitory potency of various isopropoxy allylbenzene derivatives against soybean 15-lipoxygenase (SLO) has been determined, with the half-maximal inhibitory concentration (IC50) serving as the key metric.
| Compound | Amide Moiety | IC50 (µM) | Reference |
| N-(3-allyl-4-isopropoxyphenyl)adamantane carboxamide (6f) | Adamantane carboxamide | 1.35 | [4] |
| N-(3-allyl-4-isopropoxyphenyl)cyclopropane carboxamide (6a) | Cyclopropyl carboxamide | 45.54 | [4] |
| Compound 6e | Phenyl carboxamide | No effect | [4] |
Table 2: 15-Lipoxygenase Inhibitory Activity of Isopropoxy Allylbenzene Derivatives
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.[5]
Materials:
-
Test compound (e.g., this compound Guanidine)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL), typically by adjusting to a 0.5 McFarland turbidity standard.
-
Inoculation of Microtiter Plate: Add 100 µL of each concentration of the test compound to the wells of a 96-well plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
15-Lipoxygenase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of 15-lipoxygenase activity.[6][7]
Materials:
-
Test compound (e.g., Isopropoxy allylbenzene derivative)
-
15-Lipoxygenase (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a solution of 15-lipoxygenase in cold borate buffer. Prepare a substrate solution of linoleic acid in borate buffer. Prepare various concentrations of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a cuvette, mix the 15-lipoxygenase solution with either the inhibitor solution or the solvent (for the control).
-
Initiation of Reaction: Add the linoleic acid substrate solution to the cuvette to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm over time. The rate of increase in absorbance corresponds to the rate of formation of the hydroperoxide product.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each inhibitor concentration by comparing the reaction rate with the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Future Directions and Conclusion
The exploration of this compound derivatives has yielded promising candidates for both antibacterial and anti-inflammatory applications. The potent activity of this compound guanidine against drug-resistant bacteria highlights its potential to address the growing challenge of antibiotic resistance. Similarly, the discovery of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors opens new avenues for the development of novel anti-inflammatory therapies.
Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Further investigation into their pharmacokinetic and toxicological profiles will be crucial for their advancement as clinical candidates. Additionally, exploring the potential of this compound derivatives to modulate other biological targets and signaling pathways could unveil new therapeutic opportunities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation [mdpi.com]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isopropoxybenzene via Williamson Ether Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isopropoxybenzene, also known as isopropyl phenyl ether, through the Williamson ether synthesis. This method remains a cornerstone of ether synthesis in organic chemistry due to its reliability and versatility. The protocol herein describes the reaction of phenol with an isopropyl halide in the presence of a base. Included are comprehensive experimental procedures, tables of quantitative data for reagents and product characterization, and a visual workflow diagram to ensure clarity and reproducibility for researchers in academic and industrial settings, particularly those involved in drug development where aryl ether moieties are prevalent.
Introduction
The Williamson ether synthesis, a classical and widely employed method for preparing symmetrical and unsymmetrical ethers, proceeds via an SN2 reaction between an alkoxide (or phenoxide) ion and a primary or secondary alkyl halide. In the synthesis of this compound, the phenoxide ion, generated in situ by the deprotonation of phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as the elimination of the alkyl halide. This application note provides a robust protocol for this synthesis, along with characterization data for the final product.
Data Presentation
Table 1: Reagent Specifications and Molar Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Molar Equiv. | Amount |
| Phenol | C₆H₅OH | 94.11 | 1.0 | 9.41 g (100 mmol) |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2 | 14.76 g (120 mmol) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 20.73 g (150 mmol) |
| Acetone | C₃H₆O | 58.08 | - | 200 mL |
Table 2: Product Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molar Mass | 136.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 177-178 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.35 (d, J=6.0 Hz, 6H), 4.55 (sept, J=6.0 Hz, 1H), 6.88-6.95 (m, 3H), 7.25-7.30 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 22.1, 69.8, 116.2, 120.8, 129.5, 157.4 |
| IR (neat, cm⁻¹) | 3065, 3040, 2975, 2930, 1600, 1500, 1240, 1170, 1040, 950, 750, 690 |
Experimental Protocol
This protocol is adapted from general procedures for the Williamson ether synthesis of aryl ethers.
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 100 mmol) and acetone (200 mL).
-
Stir the mixture at room temperature until the phenol has completely dissolved.
-
Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution.
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
2. Alkylation Reaction:
-
Add 2-bromopropane (14.76 g, 120 mmol) to the reaction mixture dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) and maintain the reflux for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of phenol), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts using a Büchner funnel and wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
4. Purification:
-
The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 177-178 °C.
-
Alternatively, for smaller scales or higher purity, the product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
5. Characterization:
-
Obtain the ¹H NMR, ¹³C NMR, and IR spectra of the purified product and compare them with the data presented in Table 2 to confirm the structure and purity of the this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application of Isopropoxybenzene Derivatives in Suzuki-Miyaura Coupling Reactions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropoxybenzene derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. While this compound itself is generally unreactive as a direct coupling partner, its halogenated derivatives, such as 1-bromo-4-isopropoxybenzene, are valuable substrates. This document details the considerations for coupling these electron-rich aryl halides and provides a generalized protocol for their successful implementation in synthesis.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The isopropoxy group (-O-i-Pr) is an electron-donating group, which can present challenges in the Suzuki-Miyaura reaction. Specifically, electron-donating groups can slow down the rate-determining oxidative addition step of the catalytic cycle. Consequently, the choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and efficient conversions when working with isopropoxy-substituted aryl halides.
Despite these challenges, the successful coupling of this compound derivatives is highly desirable as the resulting biaryl structures are important motifs in many biologically active molecules and functional materials. The isopropoxy group can enhance solubility and modulate the electronic properties of the final compound.
Key Considerations for Successful Coupling
To overcome the challenges associated with electron-rich substrates like isopropoxy-substituted aryl halides, the following factors should be carefully considered:
-
Catalyst System: The use of palladium catalysts with bulky, electron-rich phosphine ligands is often essential. These ligands promote the oxidative addition step and stabilize the active palladium(0) species. Buchwald and Fu have developed a range of effective ligands and pre-catalysts for this purpose. Nickel catalysts can also be effective for coupling challenging aryl ethers and their derivatives.
-
Base Selection: The choice of base is crucial and can be solvent-dependent. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A variety of solvent systems can be employed, often consisting of an organic solvent and water. Common choices include mixtures of dioxane/water, toluene/water, or THF/water. The presence of water can be beneficial for the transmetalation step.
-
Reaction Temperature: Higher reaction temperatures are often required to facilitate the oxidative addition of electron-rich aryl halides. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is therefore crucial.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various electron-rich aryl bromides with different arylboronic acids. This data can serve as a valuable guide for optimizing the reaction of isopropoxy-substituted aryl bromides.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-propylsulfanylbenzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 85-95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | H₂O/EtOH | 80 | 1 | >99 |
| 3 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of 1-bromo-4-isopropoxybenzene with an arylboronic acid. This protocol is based on established methods for similar electron-rich aryl bromides and should be optimized for specific substrates and desired outcomes.
Materials:
-
1-Bromo-4-isopropoxybenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-isopropoxybenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: Isopropoxybenzene as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, precision and accuracy are paramount. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3][4][5] The ratio of the analyte's response to the internal standard's response is used for quantification, thereby improving the reliability of the results.[1] Isopropoxybenzene, due to its chemical properties, presents itself as a viable candidate for an internal standard in specific gas chromatography (GC) and liquid chromatography (LC) applications, particularly in the analysis of volatile and semi-volatile organic compounds.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in chromatographic analysis.
Principle of Internal Standard Method
The internal standard method relies on the addition of a known concentration of a substance (the internal standard) that is chemically similar to the analyte(s) but is not naturally present in the sample.[1] The internal standard should also be well-resolved from the analytes of interest in the chromatogram.[1][6] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, variations introduced during the analytical process can be minimized.[1]
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Application: Determination of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in Water Samples by Headspace GC-MS
This application note details the use of this compound as an internal standard for the quantitative analysis of BTEX compounds in water samples using headspace gas chromatography-mass spectrometry (HS-GC-MS). This compound is a suitable internal standard for this application due to its structural similarity to the analytes, its appropriate volatility, and its distinct mass spectrum, which allows for clear identification and quantification.
Experimental Workflow
Caption: Workflow for BTEX analysis using this compound as an internal standard.
Materials and Reagents
-
Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical standards)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: Methanol (HPLC grade)
-
Water: Deionized water, free of organic contaminants
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas)
-
Vials: 20 mL headspace vials with PTFE-lined septa and aluminum caps
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
GC Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
Experimental Protocols
Preparation of Standard Solutions
-
Primary BTEX Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each BTEX compound and dissolve in 100 mL of methanol.
-
Working BTEX Calibration Standards (1-100 µg/L): Prepare a series of dilutions from the primary stock solution in deionized water. For example, to prepare a 10 µg/L standard, add 10 µL of a 10 mg/L intermediate stock solution to a 10 mL volumetric flask and dilute to the mark with deionized water.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
-
Place 10 mL of the water sample (or calibration standard) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each vial. This results in a final IS concentration of 10 µg/L.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Gently vortex the vial for 10 seconds.
HS-GC-MS Parameters
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
-
Pressurization Time: 0.2 minutes
-
Loop Fill Time: 0.2 minutes
-
Injection Time: 0.5 minutes
Gas Chromatograph:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split ratio 10:1)
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 78 | 77 | 51 |
| Toluene | 91 | 92 | 65 |
| Ethylbenzene | 91 | 106 | 77 |
| m/p-Xylene | 91 | 106 | 77 |
| o-Xylene | 91 | 106 | 77 |
| This compound (IS) | 136 | 94 | 65 |
Data Presentation
The following tables represent typical data obtained from this analysis.
Table 1: Chromatographic Data
| Compound | Retention Time (min) |
| Benzene | 5.21 |
| Toluene | 7.34 |
| Ethylbenzene | 9.12 |
| m/p-Xylene | 9.25 |
| o-Xylene | 9.87 |
| This compound (IS) | 10.54 |
Table 2: Calibration Data
| Standard Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Benzene | |||
| 1 | 12,540 | 1,550,000 | 0.0081 |
| 5 | 63,200 | 1,565,000 | 0.0404 |
| 10 | 128,000 | 1,540,000 | 0.0831 |
| 25 | 315,000 | 1,575,000 | 0.2000 |
| 50 | 645,000 | 1,555,000 | 0.4148 |
| 100 | 1,280,000 | 1,560,000 | 0.8205 |
| Toluene | |||
| 1 | 15,300 | 1,550,000 | 0.0099 |
| 5 | 77,500 | 1,565,000 | 0.0495 |
| 10 | 156,000 | 1,540,000 | 0.1013 |
| 25 | 390,000 | 1,575,000 | 0.2476 |
| 50 | 795,000 | 1,555,000 | 0.5113 |
| 100 | 1,580,000 | 1,560,000 | 1.0128 |
Table 3: Sample Analysis Results
| Sample ID | Analyte | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (µg/L) |
| Sample 1 | Benzene | 85,600 | 1,530,000 | 0.0560 | 6.8 |
| Sample 1 | Toluene | 112,300 | 1,530,000 | 0.0734 | 7.2 |
| Sample 2 | Benzene | Not Detected | 1,580,000 | - | < 0.5 |
| Sample 2 | Toluene | 25,400 | 1,580,000 | 0.0161 | 1.6 |
Logical Relationship of Internal Standard Calibration
Caption: Logical flow of internal standard calibration and quantification.
Conclusion
This compound is a suitable internal standard for the analysis of BTEX and other similar volatile organic compounds in water by HS-GC-MS. Its use can significantly improve the precision and accuracy of the analytical method by compensating for variations in sample preparation and instrument performance. The protocols and data presented here provide a comprehensive guide for the implementation of this compound as an internal standard in a research or quality control laboratory setting.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 6. kelid1.ir [kelid1.ir]
Application Notes and Protocols: Preparation of 4-Isopropoxyphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preparation of the Grignard reagent, 4-isopropoxyphenylmagnesium bromide, from 4-bromo-isopropoxybenzene. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds, making this protocol valuable for the synthesis of a wide array of chemical intermediates in drug development and materials science. The following protocol outlines the necessary reagents, equipment, and procedural steps, emphasizing the critical requirement for anhydrous conditions to ensure a successful reaction.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form new carbon-carbon bonds with electrophilic carbons such as those found in carbonyl groups.[1][2] The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2][3] The carbon-magnesium bond is highly polarized, rendering the adjacent carbon atom nucleophilic and basic. This reactivity makes Grignard reagents exceptionally useful but also highly sensitive to protic solvents, such as water or alcohols.[2] Therefore, all reagents and glassware must be scrupulously dried to prevent quenching of the reagent.[4][5]
This protocol details the preparation of 4-isopropoxyphenylmagnesium bromide. The presence of the isopropoxy ether group is generally compatible with Grignard formation, making this a straightforward synthesis under the right conditions. The resulting organometallic compound can be used in subsequent reactions with various electrophiles to introduce the 4-isopropoxyphenyl moiety into a target molecule.
Data Presentation
As this is a preparative protocol, the primary quantitative data of interest are the molar ratios of reactants and the expected yield. The following table summarizes these key parameters.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromo-isopropoxybenzene | 1.0 equivalent | Starting aryl bromide. |
| Magnesium Turnings | 1.1 - 1.2 equivalents | A slight excess of magnesium is used to ensure complete reaction of the aryl bromide. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Sufficient volume to create a ~0.5 M solution | The solvent must be strictly anhydrous. THF is a suitable alternative and can be beneficial for less reactive halides.[3] |
| Iodine (I₂) or 1,2-Dibromoethane | 1-2 small crystals or a few drops | Used as an initiator to activate the magnesium surface.[2][3][6] |
| Reaction Conditions | ||
| Temperature | Reflux (~35°C for Et₂O, ~66°C for THF) | The reaction is typically initiated at room temperature and then maintained at the reflux temperature of the solvent.[1] |
| Reaction Time | 1 - 2 hours | The reaction is generally complete once the magnesium has been consumed.[6] |
| Expected Outcome | ||
| Product | 4-Isopropoxyphenylmagnesium Bromide | The Grignard reagent is formed in solution and typically used immediately. |
| Expected Yield | 80 - 95% | Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions. |
Experimental Protocol
This protocol describes the formation of 4-isopropoxyphenylmagnesium bromide in diethyl ether.
Materials:
-
4-Bromo-isopropoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (or 1,2-dibromoethane)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tube (filled with CaCl₂ or Drierite)
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
-
Syringes and needles
Equipment Preparation:
-
All glassware must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours to remove all traces of water.[4]
-
The glassware should be assembled while still hot and allowed to cool to room temperature under a stream of dry nitrogen or argon, or with a drying tube attached to the condenser.[4]
Reaction Procedure:
-
Setup: Assemble the dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a drying tube), and a dropping funnel.
-
Magnesium Addition: Place the magnesium turnings (1.1 - 1.2 molar equivalents relative to 4-bromo-isopropoxybenzene) into the reaction flask.
-
Initiation: Add a single, small crystal of iodine to the flask containing the magnesium. The iodine will help to activate the surface of the magnesium.[2][6]
-
Reagent Solution Preparation: In a separate dry flask, prepare a solution of 4-bromo-isopropoxybenzene (1.0 molar equivalent) in anhydrous diethyl ether.
-
Initial Addition: Add a small portion (~10%) of the 4-bromo-isopropoxybenzene solution from the dropping funnel to the magnesium turnings.
-
Reaction Initiation Monitoring: The reaction should begin shortly, indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the ether.[1][6] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining 4-bromo-isopropoxybenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[1]
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain the reflux with gentle heating for an additional 30-60 minutes, or until most of the magnesium has been consumed.[1][6]
-
Use of the Grignard Reagent: The resulting dark grey to brownish solution of 4-isopropoxyphenylmagnesium bromide is now ready for use in subsequent reactions. It is typically used in situ without isolation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the preparation of 4-isopropoxyphenylmagnesium bromide.
Signaling Pathways (Logical Relationship)
Caption: Decision logic for successful Grignard reagent synthesis.
References
Isopropoxybenzene Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isopropoxybenzene derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This document provides detailed application notes on their utility as 15-lipoxygenase inhibitors and antibacterial agents, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Application Note 1: this compound Derivatives as 15-Lipoxygenase Inhibitors
The this compound moiety has been successfully incorporated into potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory diseases and certain cancers. Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion of N-(3-allyl-4-isopropoxyphenyl)amide derivatives can significantly impact their inhibitory potency.
Quantitative Data: 15-Lipoxygenase Inhibition
The inhibitory activities of a series of N-(3-allyl-4-isopropoxyphenyl)amide derivatives against soybean 15-lipoxygenase (SLO) are summarized below. The data highlights the importance of the size and nature of the amide substituent in achieving potent inhibition.
| Compound ID | Amide Moiety | IC50 (µM)[1] |
| 6a | Cyclopropyl carboxamide | 45.54 ± 8.10 |
| 6f | Adamantanecarboxamide | 1.35 ± 0.08 |
Note: Compound 6e with a phenyl carboxamide moiety showed no inhibitory effect.
Experimental Protocols
Synthesis of N-(3-allyl-4-isopropoxyphenyl)amide Derivatives [2]
This protocol outlines a general procedure for the synthesis of N-(3-allyl-4-isopropoxyphenyl)amide derivatives, starting from 3-allyl-4-isopropoxybenzenamine.
Workflow for the Synthesis of N-(3-allyl-4-isopropoxyphenyl)amide Derivatives
References
Application Notes and Protocols for the Nitration of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The nitration of isopropoxybenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental transformation in organic synthesis. The resulting nitrothis compound isomers, particularly 4-nitrothis compound and 2-nitrothis compound, are valuable intermediates in the pharmaceutical, agrochemical, and dye industries. The nitro group can be readily reduced to an amine, which serves as a versatile synthetic handle for constructing more complex molecular architectures.
The isopropoxy group (-OCH(CH₃)₂) is a moderately activating substituent on the benzene ring. Due to the lone pairs on the oxygen atom, it donates electron density to the aromatic system via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron-donating nature directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the ortho and para positions.
However, the regioselectivity of the reaction is significantly influenced by steric hindrance. The bulky isopropoxy group impedes the approach of the electrophile to the adjacent ortho positions. Consequently, the para isomer (4-nitrothis compound) is generally the major product, formed in a higher ratio compared to the ortho isomer (2-nitrothis compound). The formation of the meta isomer is typically negligible under standard nitrating conditions. Control of reaction temperature is crucial; higher temperatures can lead to decreased selectivity and the formation of dinitrated byproducts.[1]
Comparative Performance Data
While specific yield and isomer distribution for the nitration of this compound are not widely published, data from structurally related compounds provide a strong predictive basis. The isopropoxy group's steric bulk is greater than that of a methoxy group (anisole) and comparable to an isopropyl group (cumene). Therefore, a higher para to ortho ratio than that observed for anisole is expected.
| Substrate | Nitrating Agent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Para/Ortho Ratio | Reference |
| Anisole | HNO₃ / H₂SO₄ | 25 | ~30-40 | <2 | ~60-70 | ~1.5 - 2.3 | [2][3] |
| Isopropylbenzene | HNO₃ / H₂SO₄ | 25 | ~24 | ~5 | ~71 | ~3.0 | [4] |
| This compound (Expected) | HNO₃ / H₂SO₄ | 0 - 10 | Low | <2 | High | >3.0 | - |
Note: Data is compiled from various sources for illustrative purposes. Actual results may vary based on precise reaction conditions.
Detailed Experimental Protocol
This protocol describes the mononitration of this compound using a standard mixed-acid (HNO₃/H₂SO₄) procedure.
3.1. Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.
-
Organic solvents are flammable. Keep away from ignition sources.
3.2. Reagents and Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
3.3. Procedure:
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, slowly add 10 mL of concentrated nitric acid dropwise using a dropping funnel. Caution: This addition is exothermic. Maintain the temperature of the mixture below 20 °C throughout the addition.[5]
-
Once the addition is complete, keep the nitrating mixture in the ice bath until use.
Step 2: Nitration Reaction
-
In a separate, larger round-bottom flask (e.g., 250 mL), dissolve 10 g of this compound in 20 mL of dichloromethane.
-
Cool this solution in an ice bath to 0-5 °C with stirring.
-
Slowly add the pre-cooled nitrating mixture dropwise to the this compound solution over a period of 30-45 minutes. Ensure the internal reaction temperature does not exceed 10 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.[6]
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water with stirring. This will quench the reaction.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
100 mL of cold water
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid - Caution: effervescence may occur).
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of nitrothis compound isomers.
Step 4: Purification and Analysis
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
-
Alternatively, the major para isomer can often be purified by recrystallization from ethanol or methanol.
-
The identity and purity of the products, as well as the isomer ratio, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of nitrothis compound.
Regioselectivity in Nitration
Caption: Steric hindrance favors para-substitution in the nitration of this compound.
References
- 1. vpscience.org [vpscience.org]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. organic chemistry - Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.sciepub.com [pubs.sciepub.com]
Application of Isopropoxybenzene in the Synthesis of Agricultural Chemicals: The Acaricide Fenpyroximate
Introduction
Isopropoxybenzene and its derivatives are valuable intermediates in the synthesis of a variety of organic compounds, including those with significant applications in the agricultural sector. The incorporation of the isopropoxy group can modulate the lipophilicity and metabolic stability of a molecule, properties that are crucial for the efficacy and bioavailability of agrochemicals. This application note details the use of a key this compound derivative, 4-isopropoxyphenol, in the synthesis of Fenpyroximate, a widely used pyrazole-based acaricide. Fenpyroximate is effective against a variety of phytophagous mites, acting as a mitochondrial complex I electron transport inhibitor.
Fenpyroximate: An Overview
Fenpyroximate is a contact and stomach poison acaricide that is highly effective in controlling various mite species, including red spider mites, pink mites, and yellow mites on crops such as tea, chili, and cotton. Its mode of action involves the inhibition of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I), disrupting cellular respiration in the target pests. The chemical structure of Fenpyroximate features a central pyrazole ring linked to a 4-isopropoxyphenoxy group and a tert-butyl benzoate moiety.
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of Fenpyroximate, starting from the preparation of the this compound precursor.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form |
| 4-Isopropoxyphenol | C₉H₁₂O₂ | 152.19 | Solid |
| 1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde | C₆H₇ClN₂O | 158.59 | Solid |
| 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₈N₂O₃ | 274.31 | Solid |
| 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime | C₁₅H₁₉N₃O₃ | 289.33 | Solid |
| tert-Butyl 4-(chloromethyl)benzoate | C₁₂H₁₅ClO₂ | 226.70 | Solid |
| Fenpyroximate | C₂₄H₂₇N₃O₄ | 421.50 | Crystalline Solid |
Experimental Protocols
The synthesis of Fenpyroximate can be accomplished through a multi-step process. The following protocols are based on established chemical transformations, including a Williamson ether synthesis for the preparation of the key isopropoxy-containing intermediate.
Protocol 1: Synthesis of 4-Isopropoxyphenol
This protocol describes the synthesis of the this compound-derived starting material via a Williamson ether synthesis.
-
Materials: Hydroquinone, 2-bromopropane, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
In a round-bottom flask, dissolve hydroquinone (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir vigorously at room temperature for 30 minutes.
-
Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-isopropoxyphenol.
-
Protocol 2: Synthesis of 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde
This protocol outlines the coupling of 4-isopropoxyphenol with the pyrazole core structure.
-
Materials: 4-Isopropoxyphenol, 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde, potassium hydroxide (KOH), dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde (1.0 eq) and 4-isopropoxyphenol (1.2 eq) in DMF, add powdered potassium hydroxide (1.5 eq) at room temperature.
-
Heat the resulting mixture to 115°C for 6 hours.[1]
-
After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization to obtain 1,3-dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde.
-
Protocol 3: Synthesis of 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime
This protocol describes the formation of the oxime intermediate.
-
Materials: 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde, hydroxylamine hydrochloride, potassium hydroxide (KOH), methanol, water.
-
Procedure:
-
Dissolve 1,3-dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Under stirring, add a solution of potassium hydroxide (1.1 eq) in water.
-
Heat the reaction mixture at 60°C for 1 hour.
-
Remove methanol by distillation under reduced pressure.
-
Cool the residue, add water, and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 1,3-dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime.
-
Protocol 4: Synthesis of Fenpyroximate
This final step involves the coupling of the pyrazole oxime with the benzoate fragment.
-
Materials: 1,3-Dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime, tert-butyl 4-(chloromethyl)benzoate, sodium methoxide, dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, combine 1,3-dimethyl-5-(4-isopropoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime (1.0 eq), sodium methoxide (1.1 eq), and DMF.
-
Heat the mixture and add a solution of tert-butyl 4-(chloromethyl)benzoate (1.0 eq) in DMF dropwise.
-
Maintain the reaction temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization to yield Fenpyroximate.
-
Visualizations
Synthesis Pathway of Fenpyroximate
Caption: Synthetic pathway for Fenpyroximate starting from hydroquinone.
Experimental Workflow for Fenpyroximate Synthesis
Caption: General experimental workflow for the synthesis of Fenpyroximate.
References
Application Notes and Protocols for the Analysis of Isopropoxybenzene
These comprehensive application notes provide detailed methodologies for the analysis of isopropoxybenzene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and professionals in drug development and related fields.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Application Note:
This method is suitable for the quantification of this compound in solution. The protocol utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, is well-retained and separated from polar impurities under these conditions. Detection is achieved using a UV detector, leveraging the ultraviolet absorbance of the benzene ring in the this compound molecule. This method is applicable for purity assessments, solubility studies, and quantification in non-complex matrices.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape and to control pH, 0.1% phosphoric acid can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 260 nm, based on the absorbance of the benzene chromophore.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Quantitative Data Summary:
| Parameter | HPLC Method |
| Analyte | This compound |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Expected Retention Time | ~5-7 minutes |
| Limit of Detection (LOD) | Estimated: 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 2 µg/mL |
| **Linearity (R²) ** | >0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Application Note:
This GC-MS method is ideal for the identification and quantification of this compound, particularly in complex matrices and for volatile organic compound analysis. The gas chromatography separates this compound from other volatile components based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern. This method is highly sensitive and specific, making it suitable for impurity profiling, metabolite identification, and trace-level analysis.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1, to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Create calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample.
-
Identify this compound by its retention time and the presence of its characteristic mass spectrum, including the molecular ion at m/z 136 and the major fragment ion at m/z 94 (loss of the isopropyl group).
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.
-
Quantitative Data Summary:
| Parameter | GC-MS Method |
| Analyte | This compound |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Temperature Program | 60°C (2 min) to 180°C at 10°C/min, hold 5 min |
| Detection | EI-MS (Scan m/z 40-200) |
| Expected Retention Time | ~8-10 minutes |
| Characteristic Ions (m/z) | 136 (Molecular Ion), 94 |
| Limit of Detection (LOD) | Estimated: 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | Estimated: 0.05 - 0.2 µg/mL |
| **Linearity (R²) ** | >0.998 |
Visualized Experimental Workflows
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Isopropoxybenzene as a Precursor for Phenol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol is a foundational chemical building block in the synthesis of a vast array of pharmaceuticals, polymers, and other fine chemicals. While the cumene process, utilizing isopropylbenzene, remains the dominant industrial method for phenol production, the cleavage of aryl ethers, such as isopropoxybenzene (isopropyl phenyl ether), offers a valuable laboratory-scale alternative. This approach is particularly relevant in the context of synthetic chemistry where a phenol moiety might be protected as an isopropyl ether and require deprotection in a later step.
This document provides detailed application notes and experimental protocols for the synthesis of phenol from this compound, focusing on ether cleavage reactions. For comparative purposes, a summary of the industrial cumene process is also presented.
Section 1: Phenol Synthesis via Cleavage of this compound
This compound can be considered a protected form of phenol. The synthesis of phenol from this precursor, therefore, involves the cleavage of the ether bond. Several methods have been developed for the deprotection of aryl ethers, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Lewis Acid Mediated Cleavage
Lewis acids are effective reagents for the cleavage of aryl ethers. Boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are commonly employed for this transformation.
1.1.1. Protocol: Cleavage of this compound using Boron Tribromide (BBr₃)
This protocol describes a general procedure for the dealkylation of an aryl isopropyl ether using boron tribromide.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.1 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Table 1: Quantitative Data for Lewis Acid Mediated Cleavage
| Lewis Acid | Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| BBr₃ | Aryl isopropyl ether | 1-3 | 0 to RT | High | General Knowledge |
| AlCl₃ | Aryl isopropyl ether | 2-6 | RT to reflux | Moderate to High | General Knowledge |
Note: Yields are highly substrate-dependent and the provided data represents typical ranges.
Organophotoredox-Catalyzed Cleavage
Recent advances in photoredox catalysis have enabled the development of milder methods for the cleavage of phenolic ethers. These methods often exhibit excellent functional group tolerance.
1.2.1. Protocol: General Photocatalytic Deprotection of Phenolic Ethers
This protocol outlines a general procedure for the photocatalytic dealkylation of phenolic ethers.
Materials:
-
This compound (or other phenolic ether)
-
Acetonitrile (MeCN), anhydrous
-
Photoredox catalyst (e.g., an iridium or organic dye-based catalyst)
-
Amine co-catalyst/reductant
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine the this compound (1 equivalent), the photoredox catalyst (typically 1-5 mol%), and the amine co-catalyst (e.g., triethylamine, 2-3 equivalents) in anhydrous acetonitrile.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a visible light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the phenol.
Table 2: Quantitative Data for Photocatalytic Cleavage
| Catalyst System | Substrate | Reaction Time (h) | Yield (%) | Reference |
| Ir-based photocatalyst + Amine | Aryl alkyl ethers | 12-24 | Good to Excellent | General Literature |
| Organic Dye + Reductant | Aryl alkyl ethers | 16-36 | Good to Excellent | General Literature |
Note: Specific catalyst systems and reaction conditions will vary. The data presented is illustrative of typical outcomes.
Section 2: Industrial Synthesis of Phenol via the Cumene Process
For a comprehensive understanding, it is essential to be familiar with the primary industrial route to phenol, which starts with isopropylbenzene (cumene).
The cumene process involves two main stages:
-
Oxidation of Cumene: Cumene is oxidized with air to form cumene hydroperoxide.
-
Acid-Catalyzed Cleavage: Cumene hydroperoxide is treated with a strong acid (typically sulfuric acid) to yield phenol and acetone.
Table 3: Typical Reaction Conditions for the Cumene Process
| Step | Reactants | Catalyst/Conditions | Temperature (°C) | Pressure (atm) |
| Oxidation | Cumene, Oxygen (Air) | Radical initiator, basic medium | 80-120 | 1-5 |
| Cleavage | Cumene hydroperoxide | Sulfuric acid (catalytic) | 50-80 | ~1 |
Visualizations
Logical Workflow for Phenol Synthesis from this compound
Caption: Workflow for the synthesis of phenol from this compound.
Signaling Pathway for the Cumene Process
Caption: The two-stage industrial synthesis of phenol via the cumene process.
Conclusion
The conversion of this compound to phenol via ether cleavage provides a versatile and valuable method for laboratory-scale synthesis, particularly in the context of multi-step organic synthesis where the isopropyl ether serves as a protecting group. While not an industrial production method, the protocols outlined here, utilizing both traditional Lewis acids and modern photocatalytic systems, offer researchers reliable pathways to obtain phenol from its corresponding isopropyl ether. A thorough understanding of these methods, alongside the industrially significant cumene process, equips scientists and drug development professionals with a comprehensive toolkit for the synthesis and manipulation of phenolic compounds.
Troubleshooting & Optimization
Optimization of reaction conditions for Isopropoxybenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of isopropoxybenzene. It includes a detailed experimental protocol, a troubleshooting guide for common issues, frequently asked questions, and optimized reaction parameters.
Experimental Protocol: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a widely used and effective method for the preparation of this compound. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an isopropyl halide.[1][2][3] To enhance the reaction rate and yield, particularly when using a secondary alkyl halide, phase-transfer catalysis is often employed.[4][5]
Reaction Scheme:
Materials:
-
Phenol
-
Isopropyl bromide (or iodide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in the chosen organic solvent (e.g., toluene).
-
Base Addition: Add a strong base, such as powdered sodium hydroxide (2.0 eq) or potassium carbonate (2.0 eq), to the solution. Stir the mixture vigorously for 15-30 minutes at room temperature to form the sodium or potassium phenoxide salt.
-
Addition of Isopropyl Halide: Slowly add isopropyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with a dilute HCl solution to remove any unreacted phenoxide, followed by washing with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their typical ranges for optimizing the synthesis.
| Parameter | Reactant/Condition | Recommended Range | Notes |
| Phenol Derivative | Phenol | 1.0 eq | Starting material. |
| Alkylating Agent | Isopropyl Bromide | 1.1 - 1.5 eq | Isopropyl iodide can also be used and may be more reactive, but is more expensive. |
| Base | Sodium Hydroxide (NaOH) | 1.5 - 2.5 eq | A strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a milder alternative. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | 0.02 - 0.1 eq | Crucial for facilitating the reaction between the aqueous and organic phases, especially with NaOH. |
| Solvent | Toluene | 5 - 10 mL per gram of phenol | Aprotic solvents are generally preferred. Dichloromethane (DCM) or acetonitrile can also be used. |
| Temperature | 80 - 110 °C | Reaction is typically run at the reflux temperature of the solvent. | |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. | |
| Typical Yield | - | 60 - 85% | Yields can be lower due to the competing elimination reaction. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent. 3. Insufficient reaction time or temperature. | 1. Ensure the use of a strong, anhydrous base. Allow sufficient time for phenoxide formation. 2. Use a fresh bottle of isopropyl halide. 3. Monitor the reaction by TLC/GC and continue reflux until the starting material is consumed. |
| Formation of propene byproduct | E2 elimination is a major side reaction with secondary alkyl halides like isopropyl bromide.[2][6] This is favored by high temperatures and strong, sterically hindered bases. | 1. Use a less sterically hindered base if possible. 2. Employ a phase-transfer catalyst to allow for milder reaction conditions. 3. Consider using an isopropyl sulfonate (e.g., tosylate) as the alkylating agent, which can sometimes favor substitution over elimination. |
| Presence of unreacted phenol | 1. Insufficient base. 2. Insufficient alkylating agent. 3. Short reaction time. | 1. Use a slight excess of the base (e.g., 2.0-2.5 eq). 2. Use a slight excess of the isopropyl halide (e.g., 1.2-1.5 eq). 3. Ensure the reaction has gone to completion by monitoring with TLC/GC. |
| Difficulty in separating aqueous and organic layers | Formation of an emulsion. | Add brine (saturated NaCl solution) during the work-up to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis not ideal for preparing ethers from tertiary alkyl halides?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Tertiary alkyl halides are highly sterically hindered, which prevents the nucleophilic attack of the alkoxide. Instead, the alkoxide acts as a base, leading to an E2 elimination reaction and the formation of an alkene as the major product.[2][6]
Q2: What is the role of the phase-transfer catalyst in this reaction?
A2: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the isopropyl halide is dissolved.[4][5] This increases the reaction rate and allows for the use of more convenient and less hazardous reaction conditions.
Q3: Can I use isopropyl alcohol directly instead of an isopropyl halide?
A3: While direct alkylation of phenols with alcohols is possible, it typically requires different reaction conditions, such as the Mitsunobu reaction. The Mitsunobu reaction involves the use of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack.[7][8][9] This method can be an alternative if isopropyl halides are not available or if milder conditions are required, but it is a more complex procedure with different byproducts.
Q4: What are the main byproducts in the synthesis of this compound via the Williamson ether synthesis?
A4: The primary byproduct is propene, which is formed through the E2 elimination side reaction.[2] Unreacted starting materials (phenol and isopropyl halide) may also be present in the crude product.
Q5: How can I confirm the formation of this compound?
A5: The product can be characterized using standard spectroscopic techniques. 1H NMR spectroscopy will show a characteristic septet for the methine proton and a doublet for the methyl protons of the isopropyl group, in addition to the aromatic protons. 13C NMR and IR spectroscopy can further confirm the structure. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of the product.
Experimental Workflow Diagram
Caption: Workflow for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 6. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of Isopropoxybenzene production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the yield of isopropoxybenzene synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The reaction is sensitive to the choice of base, solvent, and temperature. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the reaction rate.[1] The reaction is typically conducted at temperatures ranging from 50 to 100°C.[1]
-
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 substitution.[1] This is particularly problematic with secondary alkyl halides like isopropyl halides.
-
Reactant Quality: Ensure the phenol is dry and the isopropyl halide is pure. The presence of water can consume the base and hinder the formation of the phenoxide nucleophile.
-
Inefficient Phenoxide Formation: The base may not be strong enough or may not be fully reacting with the phenol. Stronger bases or ensuring anhydrous conditions can improve the formation of the sodium or potassium phenoxide.
Question: I am observing the formation of propylene gas and unreacted phenol. What is happening and how can I prevent it?
Answer: The formation of propylene gas is a strong indicator that the E2 elimination side reaction is dominating over the desired SN2 pathway. The phenoxide, being a strong base, can abstract a proton from the isopropyl halide, leading to the formation of an alkene (propylene).[1]
To minimize this side reaction:
-
Use a Milder Base: Consider using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).
-
Control the Temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination.
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
Question: My final product is difficult to purify. What are the likely impurities?
Answer: Common impurities include unreacted phenol, the elimination product (propylene, which will likely not be present in the final workup), and potentially C-alkylated byproducts. Since the phenoxide ion is an ambident nucleophile, alkylation can sometimes occur on the aromatic ring, though this is less common.[1]
Purification can typically be achieved through distillation or column chromatography. Washing the organic layer with a dilute base solution during workup can help remove unreacted phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? The Williamson ether synthesis is the most widely used and versatile method for preparing ethers like this compound.[2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1]
Q2: Which isopropyl halide should I use: iodide, bromide, or chloride? The reactivity of the alkyl halide in an SN2 reaction follows the trend I > Br > Cl. Isopropyl iodide would be the most reactive, followed by isopropyl bromide, and then isopropyl chloride. However, isopropyl bromide is often a good compromise between reactivity and cost.
Q3: What is the role of a phase transfer catalyst and should I use one? A phase transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial if you are using a two-phase system (e.g., an aqueous solution of NaOH and an organic solvent). The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.
Q4: Can I use a tertiary alkyl halide for this synthesis? No, tertiary alkyl halides will almost exclusively undergo elimination (E2) in the presence of a strong base like a phenoxide and are not suitable for preparing ethers via the Williamson synthesis.
Data Presentation
The following tables summarize the qualitative effects of different reaction parameters on the yield of this compound. Disclaimer: The yield percentages are illustrative and qualitative, as specific comparative studies for this compound were not found in the search results. The trends are based on the general principles of the Williamson ether synthesis.
Table 1: Effect of Base on this compound Yield
| Base | Strength | Expected O-Alkylation (Ether) Yield | Potential for E2 Elimination |
| NaOH | Strong | Moderate to High | High |
| K₂CO₃ | Moderate | Moderate to High | Moderate |
| NaH | Very Strong | High | High |
Table 2: Effect of Solvent on this compound Yield
| Solvent | Type | Expected Relative Reaction Rate | Notes |
| DMF | Polar Aprotic | High | Commonly used, good for SN2 reactions.[1] |
| Acetonitrile | Polar Aprotic | High | Another good choice for SN2 reactions.[1] |
| Ethanol | Polar Protic | Low | Can solvate the nucleophile, slowing the reaction. |
| Toluene | Apolar | Low | Generally not ideal for SN2 reactions. |
Table 3: Effect of Temperature on this compound Yield
| Temperature Range | Expected O-Alkylation (Ether) Yield | Potential for E2 Elimination |
| 40-60°C | Moderate | Lower |
| 60-80°C | Good | Moderate |
| 80-100°C | Potentially Higher | Higher |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Williamson Ether Synthesis
This protocol is a representative example and may require optimization.
Materials:
-
Phenol
-
Isopropyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopropyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
Caption: Mechanism of this compound synthesis via Williamson Ether Synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
Side-products and impurities in the synthesis of Isopropoxybenzene
Welcome to the Technical Support Center for the synthesis of isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form the phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an SN2 reaction to form the ether linkage.[1][2][3]
Q2: What are the primary side-products and impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities and side-products in the synthesis of this compound include:
-
Unreacted starting materials: Phenol and the isopropyl halide.
-
Propene: Formed via an E2 elimination side reaction, which competes with the desired SN2 substitution.[3][4] This is more significant when using secondary alkyl halides like 2-bromopropane.[4]
-
Isopropylphenols (C-alkylation products): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form o-isopropylphenol and p-isopropylphenol.[3]
-
Dithis compound: This can form if the starting materials react further with the product.
Q3: How can I minimize the formation of the elimination byproduct, propene?
A3: To minimize the formation of propene, it is crucial to control the reaction conditions. Using a less sterically hindered base and a lower reaction temperature can favor the SN2 pathway over the E2 pathway. While secondary halides are prone to elimination, using a polar aprotic solvent can help to solvate the cation of the base, reducing its basicity and favoring substitution.[3]
Q4: How can I favor O-alkylation over C-alkylation?
A4: The choice of solvent plays a critical role in directing the reaction towards O-alkylation. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are known to favor O-alkylation.[3] In contrast, protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.
Troubleshooting Guide
The following table provides a troubleshooting guide for common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete deprotonation of phenol. | Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide ion.[1][5] |
| Reaction conditions not optimal (temperature too low, reaction time too short). | Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][6] Gently heat the reaction mixture if necessary, but be mindful of increasing elimination side-reactions. | |
| Significant elimination side-reaction. | Use a less sterically hindered base and a lower reaction temperature. Employ a polar aprotic solvent.[3] | |
| Presence of significant amounts of o- and p-isopropylphenol in the product | C-alkylation is competing with O-alkylation. | Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[3] |
| TLC plate shows multiple spots close to the product spot | Presence of isomeric C-alkylation products (o- and p-isopropylphenol). | These isomers can be difficult to separate from the desired product due to similar polarities. Optimize chromatographic conditions for separation. |
| Product appears contaminated with starting material (phenol) | Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion by monitoring with TLC.[6] During work-up, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove unreacted phenol as its water-soluble sodium salt.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Phenol
-
2-Bromopropane
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.[1]
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the stirred solution of sodium phenoxide at room temperature. Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).[1][6]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution (to remove unreacted phenol), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.[7]
Visualizations
Reaction Pathway and Side-Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purification of Crude Isopropoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?
A1: Crude this compound synthesized via the Williamson ether synthesis typically contains unreacted starting materials and byproducts. The most common impurities include:
-
Unreacted Phenol: Due to incomplete reaction or side reactions.
-
Unreacted 2-Halopropane: (e.g., 2-bromopropane or 2-chloropropane) The alkylating agent used in the synthesis.
-
Propene: Formed as a byproduct of elimination reactions, which can compete with the desired substitution reaction.[1]
-
Residual Base: Such as sodium hydroxide or potassium carbonate, used to deprotonate the phenol.
-
Solvent: The solvent used for the reaction.
Q2: What is the best initial workup procedure for crude this compound?
A2: An initial extractive workup is highly recommended to remove the bulk of the impurities before final purification. A typical procedure involves:
-
Quenching the reaction: Carefully add water to the reaction mixture.
-
Solvent extraction: Extract the aqueous mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. The this compound will move into the organic layer.
-
Base wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium hydroxide) to remove unreacted phenol.
-
Water wash: Wash the organic layer with water to remove any remaining base and water-soluble impurities.
-
Brine wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: The choice of the final purification technique depends on the nature of the remaining impurities and the desired purity level.
-
Vacuum Distillation: This is the most common and effective method for purifying this compound on a larger scale, especially for removing non-volatile impurities and impurities with significantly different boiling points.[2]
-
Flash Column Chromatography: This technique is ideal for removing impurities with similar boiling points to this compound and for achieving very high purity on a smaller scale.[3]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling | - Residual low-boiling solvent. - Ineffective boiling chips or stir bar. - Heating too rapidly. | - Ensure all solvent is removed on a rotary evaporator before distillation. - Use a magnetic stir bar for smooth boiling. - Apply heat gradually. |
| Low yield of distillate | - Inefficient condensation. - Leaks in the vacuum system. - Product decomposition at high temperatures. | - Ensure a steady flow of cold water through the condenser. - Check all joints for a proper seal and apply vacuum grease if necessary. - Use a lower pressure to reduce the boiling point.[2] |
| Product is discolored (yellow/brown) | - Thermal decomposition. - Presence of high-boiling colored impurities. | - Distill at the lowest possible pressure to minimize the temperature. - Consider a pre-purification step with activated carbon. |
| Poor separation of impurities | - Impurities have very close boiling points to the product. - Inefficient distillation column. | - Use a fractional distillation column with a suitable packing material for better separation. - Optimize the reflux ratio during fractional distillation. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Systematically vary the polarity of the eluent. For the relatively non-polar this compound, start with a low polarity eluent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[3] |
| Compound runs too fast (high Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Compound doesn't move from the baseline (low Rf) | - Eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of spots on TLC/column | - Sample is overloaded. - Compound is not fully soluble in the eluent. - Silica gel is too acidic. | - Load a smaller amount of the crude material onto the column. - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3] |
| Cracking of the silica gel bed | - Improper packing of the column. - Running the column dry. | - Pack the column carefully as a slurry to avoid air bubbles. - Always maintain a level of solvent above the silica gel. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 136.19 | ~177 | -33 |
| Phenol | 94.11 | 181.7 | 40.5 |
| 2-Bromopropane | 122.99 | 59-60 | -89 |
| 2-Chloropropane | 78.54 | 36 | -117 |
Note: Data compiled from various sources.[4]
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of this compound
Objective: To purify crude this compound by removing non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Vacuum pump and tubing
-
Cold trap (recommended)
-
Vacuum grease
Procedure:
-
Place the crude this compound and a magnetic stir bar into a dry round-bottom flask. The flask should not be more than two-thirds full.
-
Assemble the distillation apparatus, ensuring all ground glass joints are lightly greased to ensure a good vacuum seal.
-
Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.
-
Connect the vacuum tubing from the vacuum adapter to a cold trap and then to the vacuum pump.
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the main fraction.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: General Procedure for Flash Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Glass chromatography column with a stopcock
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine the appropriate eluent system: Use thin-layer chromatography (TLC) to find a solvent mixture that gives the this compound an Rf value of approximately 0.2-0.3.[5]
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect fractions in separate test tubes.
-
-
Monitor the separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Isolate the product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Troubleshooting guide for the scale-up of Isopropoxybenzene synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Isopropoxybenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
This compound is typically synthesized via the Williamson ether synthesis. This reaction proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism where a phenoxide ion acts as a nucleophile and attacks an isopropyl halide (or other suitable isopropyl derivative with a good leaving group), leading to the formation of an ether.[1][2][3]
Q2: My reaction yield is low. What are the common causes?
Low yields in the scale-up of this compound synthesis can stem from several factors:
-
Incomplete deprotonation of phenol: The phenoxide is the nucleophile in this reaction. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slower reaction and lower yield.
-
Side reactions: The primary competing reaction is the elimination (E2) of the isopropyl halide, which is favored by sterically hindered substrates and strong, bulky bases.[2] Another possible side reaction is C-alkylation of the phenoxide, where the isopropyl group attaches to the benzene ring instead of the oxygen atom.
-
Poor mixing: On a larger scale, inefficient mixing can lead to localized high concentrations of reactants and uneven temperature distribution, promoting side reactions.
-
Suboptimal temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while too high a temperature can favor the elimination side reaction.
-
Choice of solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for S(_N)2 reactions.
Q3: I am observing the formation of propylene gas. What is happening and how can I prevent it?
The formation of propylene gas is a clear indication of a competing E2 elimination reaction. In this side reaction, the base abstracts a proton from the isopropyl halide, leading to the formation of propylene. To minimize this:
-
Use a less sterically hindered base: While a strong base is needed, a very bulky base will favor elimination.
-
Control the temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can help.
-
Choose the right reagents: While isopropyl halides are common, other leaving groups like tosylates can sometimes give better results.
Q4: What is the role of a phase-transfer catalyst (PTC) and should I use one?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be highly beneficial, especially in large-scale synthesis. It facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the isopropyl halide is dissolved. This can significantly increase the reaction rate and yield by improving the contact between the reactants.[4][5][6]
Q5: How do I choose the appropriate solvent for scale-up?
The ideal solvent should:
-
Dissolve both the phenoxide (or its salt) and the isopropyl halide.
-
Be relatively inert under the reaction conditions.
-
Have a suitable boiling point for the desired reaction temperature.
-
Be easily removable during workup.
-
Be cost-effective and environmentally acceptable for large-scale use.
Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used in laboratory-scale Williamson ether syntheses. For industrial applications, less hazardous and more easily recyclable solvents are preferred.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion of Phenol | 1. Insufficient or weak base. 2. Low reaction temperature. 3. Poor mixing. | 1. Use a stronger base (e.g., NaH, NaOH) or increase the molar ratio of the base. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Improve agitation to ensure homogeneity. |
| Formation of Propylene (Elimination) | 1. High reaction temperature. 2. Use of a bulky or overly strong base. 3. Steric hindrance of the isopropyl halide. | 1. Lower the reaction temperature. 2. Consider a milder base like K(_2)CO(_3). 3. Use an isopropyl substrate with a better leaving group (e.g., tosylate). |
| Presence of C-Alkylated Byproducts | 1. High reaction temperature. 2. Choice of solvent. | 1. Lower the reaction temperature. 2. Aprotic, non-polar solvents can sometimes favor O-alkylation. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup. 2. Incomplete reaction leading to a complex mixture. | 1. Add brine to the aqueous layer to break emulsions. 2. Optimize reaction conditions to drive the reaction to completion. Consider using a phase-transfer catalyst. |
| Inconsistent Yields at Larger Scale | 1. Poor heat transfer leading to temperature gradients. 2. Inefficient mixing. 3. Changes in reagent addition rates. | 1. Ensure the reactor has adequate heating/cooling capacity. 2. Use an appropriate stirrer and agitation speed for the reactor volume. 3. Maintain a controlled and consistent rate of reagent addition. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K(_2)CO(_3))
-
2-Bromopropane (or 2-iodopropane)
-
A suitable solvent (e.g., Acetone, DMF, or Ethanol)
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide - TBAB)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the chosen solvent.
-
Add the base (e.g., 1.1 equivalents of NaOH or K(_2)CO(_3)) to the solution. If using a PTC, add it at this stage (typically 1-5 mol%).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium phenoxide.
-
Alkylation: Slowly add 1.1-1.5 equivalents of the 2-halopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the inorganic salt byproduct) is present, it can be removed by filtration.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation.
Visualizations
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical troubleshooting guide for this compound synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions | MDPI [mdpi.com]
- 6. biomedres.us [biomedres.us]
Stability and degradation pathways of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and degradation pathways of isopropoxybenzene. It includes troubleshooting guides for common experimental issues and a comprehensive FAQ section to support your research and development activities.
Stability Profile of this compound
This compound is a relatively stable aromatic ether under neutral and basic conditions. However, its stability is compromised under specific environmental stressors, leading to degradation. The primary points of instability are the ether linkage and the aromatic ring.
Key Stability Characteristics:
-
pH: The ether linkage is susceptible to cleavage under strongly acidic conditions, leading to the formation of phenol and isopropyl derivatives. It is generally stable in neutral and basic media.
-
Thermal Stress: this compound exhibits moderate thermal stability. At elevated temperatures, it undergoes decomposition, yielding phenolic and hydrocarbon fragments.
-
Oxidative Stress: The molecule can undergo oxidation, particularly at the benzylic position of the isopropyl group, which can lead to the formation of hydroperoxides and subsequent cleavage to phenol and acetone.
-
Photostability: Aromatic ethers can be susceptible to photodegradation. While specific data for this compound is limited, related compounds can undergo photo-induced cleavage of the ether bond or reactions on the aromatic ring.
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in public literature, the following table summarizes the expected stability under various stress conditions based on the behavior of similar aryl ethers.
| Stress Condition | Parameter | Expected Outcome | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Degradation expected | Phenol, Isopropanol, Isopropyl chloride |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Stable | - |
| Oxidation | 3% H₂O₂, Room Temp | Slow degradation | This compound hydroperoxide, Phenol, Acetone |
| Thermal Degradation | > 200°C | Decomposition | Phenol, Propene, Benzene |
| Photodegradation | UV light (e.g., 254 nm) | Potential for degradation | Phenol, Isopropanol |
Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the conditions. The primary pathways are acid-catalyzed hydrolysis and oxidative degradation.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and assess its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 200°C for 24 hours. Dissolve the resulting material in the initial solvent for analysis.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 270 nm.
-
Injection Volume: 10 µL.
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.
Q2: I am observing an unexpected peak in my HPLC analysis of a stored sample of this compound. What could it be?
A: An unexpected peak could be a degradation product. The most likely candidates are phenol and acetone, which can form via oxidation. To confirm, you can co-inject your sample with authentic standards of phenol and acetone. Alternatively, LC-MS analysis can be used to identify the molecular weight of the unknown peak.
Q3: My synthesis of this compound via Williamson ether synthesis is giving a low yield. What are the common pitfalls?
A: Low yields in the Williamson ether synthesis of aryl ethers are often due to:
-
Incomplete deprotonation of phenol: Ensure you are using a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions.
-
Side reactions: The primary side reaction is elimination of the alkyl halide, which is favored with secondary and tertiary halides. Using isopropyl bromide or iodide is necessary, but reaction conditions should be carefully controlled.
-
Reaction with the aromatic ring: Under certain conditions, C-alkylation of the phenoxide can compete with the desired O-alkylation.
Q4: How can I monitor the cleavage of the ether linkage in this compound during an experiment?
A: The cleavage of the ether can be monitored by tracking the disappearance of the this compound peak and the appearance of the phenol peak using HPLC. A UV detector is suitable for this purpose as both compounds are UV active. Alternatively, ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic isopropyl protons and the appearance of the phenolic proton.
Q5: Are there any specific safety precautions I should take when handling this compound?
A: this compound is a flammable liquid and an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and keep it away from heat, sparks, and open flames. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Technical Support Center: Functionalization of the Isopropoxybenzene Aromatic Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the functionalization of the isopropoxybenzene aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges in the functionalization of the this compound aromatic ring revolve around controlling regioselectivity and achieving high yields. The isopropoxy group is an activating, ortho, para-directing group, meaning incoming electrophiles will preferentially add to the positions ortho or para to it.[1][2] However, the bulkiness of the isopropoxy group introduces significant steric hindrance, which can affect the ratio of ortho to para products and potentially lower reaction rates.[3][4]
Q2: How does the isopropoxy group influence the regioselectivity of electrophilic aromatic substitution?
A2: The isopropoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.[5] Consequently, the meta product is typically formed in negligible amounts. While there are two ortho positions and only one para position, the steric bulk of the isopropoxy group hinders the approach of the electrophile to the adjacent ortho positions.[4][6] This steric hindrance generally leads to a higher yield of the para substituted product.[7]
Q3: Can I expect a statistical distribution of ortho and para products?
A3: No, a purely statistical distribution (67% ortho, 33% para) is rarely observed.[5][8] The electronic activation favors both positions, but steric hindrance at the ortho position significantly favors the formation of the para isomer. The exact ratio is dependent on the specific reaction conditions and the size of the incoming electrophile. For bulky electrophiles, the preference for the para position is even more pronounced.[4]
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction for the functionalization of this compound is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Ensure the catalyst is active and used in the correct stoichiometric amount. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature. - Use a milder catalyst or reaction conditions. - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).[9] |
| Suboptimal Reaction Conditions | - Screen different solvents to improve solubility and reaction rates. - Adjust the concentration of reactants. |
| Issues with Reagents | - Use freshly distilled or purified this compound. - Ensure all reagents, especially catalysts like AlCl₃ in Friedel-Crafts reactions, are anhydrous.[10][11] |
| Product Loss During Workup | - Perform multiple extractions of the aqueous layer. - Check the pH of the aqueous layer to ensure the product is in a neutral form for efficient extraction into the organic phase. |
Poor Regioselectivity (High ortho Isomer Formation)
Problem: I am obtaining a higher than desired amount of the ortho-substituted isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Small Electrophile | - Smaller electrophiles experience less steric hindrance, leading to a higher proportion of the ortho product. If possible, consider using a bulkier source for the electrophile. |
| Reaction Temperature | - Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product. |
| Solvent Effects | - The polarity of the solvent can influence the transition state energies for ortho and para attack. Experiment with different solvents to optimize the regioselectivity. |
Data Presentation
The following table summarizes the expected product distribution for common electrophilic aromatic substitution reactions on substrates with sterically demanding activating groups, like the isopropoxy group. The data for isopropylbenzene is provided as a close approximation for this compound due to the similar steric profile of the isopropyl and isopropoxy groups.
| Reaction | Electrophile | Substrate | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |
| Nitration | NO₂⁺ | Isopropylbenzene | ~28-33 | ~62-69 | ~5 | [8] |
| Bromination | Br⁺ | Methoxybenzene | 10 | 90 | Trace | [1] |
| Friedel-Crafts Acylation | CH₃CO⁺ | Methoxybenzene | <5 | >95 | Trace | Inferred from general principles |
Note: The data for methoxybenzene is included to illustrate the strong para-directing effect of alkoxy groups. Due to the increased steric bulk of the isopropoxy group, the proportion of the para product is expected to be even higher than that observed for methoxybenzene.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride
Objective: To synthesize 4-isopropoxyacetophenone.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.05 equivalents) in anhydrous CH₂Cl₂ to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 4-isopropoxyacetophenone.
Protocol 2: Sulfonation of this compound
(Adapted from the sulfonation of anisole)[12]
Objective: To synthesize 4-isopropoxybenzenesulfonic acid.
Materials:
-
This compound
-
Fuming Sulfuric Acid (or SO₃ dissolved in a suitable solvent)
-
Anhydrous solvent (e.g., dichloromethane or nitromethane)
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add fuming sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker of cold saturated sodium chloride solution. The sulfonic acid product should precipitate as the sodium salt.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the sodium 4-isopropoxybenzenesulfonate from water to purify.
Visualizations
Caption: General pathway for electrophilic aromatic substitution of this compound.
Caption: A logical workflow for troubleshooting low-yield functionalization reactions.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Why are Friedel Crafts reaction not possible for molecules less activated than benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. afinitica.com [afinitica.com]
Methods for removing unreacted starting materials from Isopropoxybenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing unreacted starting materials from Isopropoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after synthesizing this compound?
A1: The most common synthesis route for this compound is the Williamson ether synthesis. This reaction involves treating phenol with an isopropyl halide (like 2-bromopropane or 2-chloropropane) in the presence of a base. Therefore, the primary impurities you will need to remove are unreacted phenol and the unreacted isopropyl halide.
Q2: How can I effectively remove unreacted phenol from my crude product?
A2: Unreacted phenol can be efficiently removed by performing a liquid-liquid extraction with an aqueous basic solution.[1] Since phenol is acidic, washing the organic layer containing your product with a dilute aqueous base (e.g., 5% sodium hydroxide) will deprotonate the phenol, converting it into its water-soluble sodium phenoxide salt.[1][2] This salt will then partition into the aqueous layer, which can be separated and discarded.[3][4]
Q3: What is the best method to remove a volatile starting material like unreacted 2-bromopropane or 2-chloropropane?
A3: Unreacted volatile alkyl halides are best removed by distillation.[1] There is a significant difference in the boiling points between this compound and the isopropyl halides, making separation by simple or fractional distillation highly effective. After the initial aqueous workup, distilling the crude product will remove the lower-boiling alkyl halide, which will distill first.
Q4: I performed the basic wash, but my product still shows traces of phenol. What should I do?
A4: If a single basic wash is insufficient, you can repeat the extraction with fresh aqueous base two to three times to ensure complete removal of the phenol.[3] After the base washes, it is good practice to wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated aqueous NaCl solution) to help remove dissolved water from the organic layer before drying.[2][5]
Q5: My reaction mixture formed a stable emulsion during the aqueous workup. How can I resolve this?
A5: Emulsions can sometimes form during extractions. Here are a few strategies to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period; the layers may separate on their own.[1]
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which can help force the separation.
-
Filtration: Filtering the mixture through a plug of Celite or glass wool can sometimes break the emulsion.[1]
Q6: When is column chromatography necessary for purifying this compound?
A6: Column chromatography is typically used when extraction and distillation are insufficient to achieve the desired level of purity.[1] This might be the case if there are other side products with boiling points or solubilities very similar to this compound. Flash column chromatography on silica gel is a common and effective method for final purification.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phenol contamination in final product (detected by NMR or TLC) | Incomplete extraction during workup. | Perform multiple extractions with 5% NaOH solution. Ensure vigorous mixing of the layers in the separatory funnel to maximize surface area contact.[2][8] |
| Low-boiling impurity present in final product (detected by GC or NMR) | Unreacted isopropyl halide was not fully removed. | Perform a careful simple or fractional distillation. Ensure the distillation apparatus is efficient and monitor the head temperature closely to collect distinct fractions.[1] |
| Product recovery is low after purification. | Product loss during aqueous washes. Product co-distilled with a starting material. Product is retained on the chromatography column. | - Avoid overly vigorous shaking that can lead to emulsions. - Ensure the pH of the aqueous layer is not excessively high. - When distilling, collect fractions carefully and analyze them by TLC or GC to avoid discarding fractions containing the product. - In chromatography, ensure the solvent system is optimized for an Rf value of ~0.3 and consider flushing the column with a more polar solvent if the product is stuck.[7] |
| Crude product is dark or discolored. | Formation of oxidation byproducts or other impurities. | While a basic wash may remove some colored acidic impurities, purification by column chromatography or distillation is often required to obtain a colorless product.[6] |
Data Presentation
Table 1: Physical Properties of Relevant Compounds
This table summarizes key physical properties to inform the selection of a purification strategy, particularly for distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound (Product) | 136.19[9] | 176.8[10] | The target compound. |
| Phenol | 94.11 | 181.7 | Boiling point is too close to the product for easy separation by distillation. Requires chemical extraction. |
| 2-Bromopropane | 122.99 | 59-60 | Large boiling point difference allows for easy removal by distillation. |
| 2-Chloropropane | 78.54 | 36 | Very large boiling point difference allows for easy removal by distillation. |
Table 2: Comparison of Purification Techniques
| Purification Technique | Primary Target Impurity | Typical Recovery Yield (%) | Typical Purity Achieved (%) |
| Liquid-Liquid Extraction (Basic Wash) | Phenol | > 90[5] | Serves as a preliminary purification step. |
| Distillation | Isopropyl Halides | 70 - 95[7] | > 98[7] |
| Flash Column Chromatography | Side products, trace impurities | 50 - 90[7] | > 95[7] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
-
Cooling & Quenching: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Transfer the mixture to a separatory funnel and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). The volume should be sufficient to dissolve all organic components.
-
Water Wash: Add deionized water, shake the funnel gently, and allow the layers to separate. Remove and discard the aqueous (lower) layer.
-
Basic Wash (Phenol Removal): Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel.[2] Cap the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium phenoxide.
-
Repeat: Repeat the basic wash (steps 4-5) one or two more times to ensure all phenol has been removed.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Distillation
-
Setup: Transfer the crude this compound from the workup into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Apparatus: Assemble a simple or fractional distillation apparatus. Ensure all joints are properly sealed.
-
Heating: Begin to gently heat the flask using a heating mantle.
-
Fraction Collection: The unreacted isopropyl halide (e.g., 2-bromopropane, b.p. 59-60°C) will distill first. Collect this initial low-boiling fraction in a separate receiving flask and set it aside. The temperature at the distillation head should remain stable during this time.
-
Product Distillation: After the low-boiling fraction has been removed, the temperature will rise. Collect the fraction that distills at or near the boiling point of this compound (~177°C) in a clean, pre-weighed receiving flask.
-
Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.[11]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making workflow for selecting the appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. 1-ISOPROPOXYBENZENE | 2741-16-4 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for Isopropoxybenzene Cross-Coupling
Welcome to the Technical Support Center for the optimization of catalyst loading in isopropoxybenzene cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a substrate in cross-coupling reactions?
A1: this compound, as an electron-rich aryl ether, presents several challenges. The strong carbon-oxygen (C-O) bond is less reactive than the carbon-halogen bonds typically used in cross-coupling, making oxidative addition to the palladium catalyst more difficult.[1] Additionally, the isopropoxy group is sterically bulky, which can hinder the approach of the catalyst and the coupling partner.
Q2: How does the electron-donating nature of the isopropoxy group affect the reaction?
A2: The electron-donating isopropoxy group increases the electron density of the aromatic ring. This makes the oxidative addition step of the catalytic cycle more challenging, as the palladium(0) catalyst is also electron-rich. This electronic repulsion can slow down the reaction and may require more forcing conditions or specialized catalyst systems to achieve good yields.[1]
Q3: What is a typical starting catalyst loading for the cross-coupling of this compound?
A3: For palladium-catalyzed cross-coupling reactions of aryl ethers, a typical starting catalyst loading ranges from 1 to 5 mol%.[2] However, due to the lower reactivity of the C-O bond, initial screenings might benefit from a slightly higher loading, around 2-3 mol%, which can be optimized as the reaction conditions are refined.
Q4: Which type of ligands are most effective for the cross-coupling of this compound?
A4: Bulky, electron-rich phosphine ligands are generally the most effective for activating the C-O bond of aryl ethers like this compound. Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines have shown success in promoting the oxidative addition step and stabilizing the active palladium catalyst.[3]
Q5: Can nickel catalysts be used for the cross-coupling of this compound?
A5: Yes, nickel-based catalyst systems have emerged as a powerful alternative for the cross-coupling of challenging substrates like aryl ethers. Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, can effectively cleave the C-O bond of anisole and other alkoxyarenes and may be a viable option for this compound.[4][5][6]
Troubleshooting Guide
Below is a comprehensive guide to troubleshoot common issues encountered during the optimization of catalyst loading for this compound cross-coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The palladium catalyst may not be active enough to cleave the C-O bond of this compound. 2. Inappropriate Ligand: The chosen ligand may not be sufficiently electron-rich or sterically bulky to promote oxidative addition. 3. Incorrect Base: The base may not be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for C-O bond cleavage. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). 3. Optimize Base: For Suzuki coupling, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, use strong bases like NaOtBu or LHMDS. 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. | [7][8][9] |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of Oxygen: Trace oxygen can lead to the oxidative homocoupling of the boronic acid (Suzuki) or other organometallic reagents. 2. Slow Reductive Elimination: If the desired cross-coupling is slow, side reactions can become more prominent. 3. High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions. | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). 2. Optimize Ligand: A bulkier ligand can accelerate the reductive elimination step. 3. Optimize Catalyst Loading: Once a reasonable yield is achieved, try to decrease the catalyst loading to find the optimal concentration that minimizes side products. | [1][10] |
| Protodeboronation (Suzuki-Miyaura Coupling) | 1. Presence of Water/Protic Solvents: Water or other protic species can lead to the cleavage of the C-B bond of the boronic acid. 2. Prolonged Reaction Times: Longer reaction times increase the likelihood of boronic acid decomposition. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 2. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable towards protodeboronation. 3. Optimize for Faster Reaction: Focus on optimizing conditions (ligand, temperature) to achieve a faster reaction rate. | [1][10] |
| Hydrodehalogenation (if using an aryl halide partner) | 1. Presence of a Hydrogen Source: Water, alcohols, or even the amine coupling partner can act as a hydrogen source. 2. Slow Reductive Elimination: If the C-N or C-C bond formation is slow, the intermediate palladium-aryl complex can react with a hydrogen source. | 1. Use Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. 2. Optimize Ligand/Base Combination: A bulkier ligand and a non-coordinating base can favor the desired reductive elimination pathway. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of catalyst loading. The amounts of palladium precursor and ligand are varied to determine the optimal conditions.
Materials:
-
This compound (as the corresponding aryl halide or triflate)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tubes or microwave vials
-
Magnetic stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide/triflate of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) to a Schlenk tube containing a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. The Pd:Ligand ratio is typically 1:1.5 or 1:2.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the Schlenk tube to achieve the desired catalyst loading (e.g., 1 mol%, 2 mol%, 3 mol%, 5 mol%).
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 1.5 | Cs₂CO₃ | Toluene | 100 | 12 | |
| 2 | 2 | 3 | Cs₂CO₃ | Toluene | 100 | 12 | |
| 3 | 3 | 4.5 | Cs₂CO₃ | Toluene | 100 | 12 | |
| 4 | 5 | 7.5 | Cs₂CO₃ | Toluene | 100 | 12 | |
| 5 | 2 | 3 | K₃PO₄ | 1,4-Dioxane | 110 | 12 |
Visualizations
Caption: Workflow for optimizing catalyst loading in this compound cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Resolving peak tailing issues in HPLC analysis of Isopropoxybenzene
Technical Support Center: Isopropoxybenzene HPLC Analysis
This guide provides detailed troubleshooting for peak tailing issues encountered during the HPLC analysis of this compound, a neutral, hydrophobic compound.
Troubleshooting Guide: Resolving Peak Tailing
This section addresses the most common causes of peak tailing for this compound and provides targeted solutions.
Q1: Why is my this compound peak tailing?
Peak tailing for a neutral hydrophobic compound like this compound in reversed-phase HPLC is often caused by secondary chemical interactions with the stationary phase, improper method parameters, or system hardware issues.[1][2] The most common culprits include:
-
Secondary Silanol Interactions: Although this compound is neutral, the ether oxygen can act as a hydrogen bond acceptor, interacting with acidic silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] This is a frequent cause of tailing, especially with older or lower-quality (Type A silica) columns.[3]
-
Column Degradation or Contamination: Over time, columns can become contaminated with strongly retained sample components or experience bed deformation, leading to distorted peak shapes for all analytes.[2][6]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., less polar in reversed-phase) than the mobile phase can cause the sample band to spread improperly at the column inlet, resulting in peak distortion.[2][6]
-
Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections between the injector, column, and detector can lead to peak broadening and tailing.[1][7]
Q2: How can I specifically address secondary silanol interactions?
Minimizing unwanted interactions with residual silanols is critical for achieving symmetrical peaks.[8]
-
Use a Modern, End-Capped Column: Select a high-purity, base-deactivated silica (BDS) or fully end-capped C18 or C8 column. End-capping blocks most of the accessible silanol groups, significantly reducing the potential for secondary interactions.[1][8]
-
Adjust Mobile Phase pH: Operating at a low pH (around 2.5-3.0) suppresses the ionization of silanol groups, keeping them in their less reactive protonated state.[3][4][8] This minimizes their ability to interact with analytes.
-
Use a Mobile Phase Modifier: Adding a small concentration of a "silanol blocker" like triethylamine (TEA) can be effective.[9] However, TEA is a basic compound and can be difficult to work with. A more common approach for neutral compounds is to ensure proper pH control with an acidic modifier like formic acid or trifluoroacetic acid (TFA).
Q3: My peak shape is still poor after changing the column. What should I check next?
If a new, high-quality column does not resolve the issue, the problem likely lies with the mobile phase, sample, or HPLC system hardware.
-
Optimize Sample Solvent: Ensure your this compound sample is dissolved in a solvent that is weaker than or identical to your mobile phase. For a typical reversed-phase method (e.g., Acetonitrile/Water), dissolving the sample in the mobile phase itself is the safest option.[2][6]
-
Check for Contamination: Flush the entire HPLC system, including the injector and all tubing, to remove any potential contaminants. A persistent contaminant can co-elute with or affect the peak shape of your analyte.
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly seated to eliminate dead volume.[1]
Data & Column Selection
Choosing the right column is the most critical decision in preventing peak tailing.[10] For a hydrophobic, neutral compound like this compound, a reversed-phase column is the standard choice.[11][12]
| Column Type | Suitability for this compound | Rationale & Key Considerations |
| Modern End-Capped C18 | Excellent | High hydrophobicity provides good retention.[13] The end-capping minimizes silanol interactions, leading to superior peak symmetry. This is the recommended starting point. |
| Phenyl Phase | Good Alternative | Offers alternative selectivity due to π-π interactions with the aromatic ring of this compound.[14] Can sometimes provide better peak shape if hydrophobic interactions on a C18 are too strong. |
| Standard (Non-End-Capped) C18 | Poor | Prone to significant peak tailing due to a high population of exposed, acidic silanol groups that can interact with the analyte.[3] |
| Cyano (CN) Phase | Not Recommended | Generally used for analytes with different polarity and in normal-phase or reversed-phase modes.[10] It would likely provide insufficient retention for this compound. |
Experimental Protocols
This section provides a detailed methodology for a robust HPLC analysis of this compound, designed to produce optimal peak shape.
Recommended HPLC Method for this compound Analysis
1. Objective: To achieve a symmetric, reproducible peak for the quantification of this compound. A USP Tailing Factor (Tf) of ≤ 1.2 is desired.[6]
2. Materials & Equipment:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (FA).
-
Sample: this compound standard.
3. Mobile Phase Preparation:
-
Prepare a mobile phase of 60:40 Acetonitrile:Water with 0.1% Formic Acid .
-
To prepare 1 L: Mix 600 mL of ACN with 400 mL of water. Add 1.0 mL of Formic Acid.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) using the mobile phase as the diluent.
5. HPLC Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 270 nm
-
Run Time: 10 minutes (or until the peak has fully eluted)
6. System Suitability:
-
Before running samples, perform at least five replicate injections of the working standard.
-
Calculate the USP Tailing Factor. The value should be ≤ 1.2.
-
The relative standard deviation (%RSD) for peak area should be ≤ 2.0%.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving peak tailing issues.
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP Tailing Factor (Tf)? A: For most quantitative applications, a tailing factor between 0.9 and 1.2 is considered excellent. Values up to 1.5 may be acceptable for some assays, but values greater than 2.0 are generally unacceptable as they compromise integration accuracy and resolution.[6]
Q: Can column temperature affect peak tailing for this compound? A: Yes, moderately increasing the column temperature (e.g., to 30-40 °C) can sometimes improve peak shape.[15] Higher temperatures reduce mobile phase viscosity, which can increase efficiency and may overcome some of the kinetic issues that contribute to tailing.
Q: How do I know if my column is degraded? A: Signs of a degraded column include a sudden increase in peak tailing for all compounds, loss of resolution, increased backpressure, and split peaks.[6] If flushing the column does not restore performance, it likely needs to be replaced.[6]
Q: Could I be overloading my column? A: Yes, column overload is a cause of peak distortion, though it often presents as peak fronting rather than tailing.[3] If your peak shape worsens at higher concentrations, try diluting your sample or reducing the injection volume.[6]
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. fr.restek.com [fr.restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromtech.net.au [chromtech.net.au]
- 11. labtech.tn [labtech.tn]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. phenomenex.com [phenomenex.com]
- 14. accta.com [accta.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Isopropoxybenzene and Other Alkoxybenzenes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, metabolic stability, and cytotoxic effects of isopropoxybenzene, methoxybenzene (anisole), ethoxybenzene, and butoxybenzene.
This guide provides a comprehensive comparison of this compound and other selected alkoxybenzenes—methoxybenzene (anisole), ethoxybenzene, and butoxybenzene. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these structurally related compounds. By presenting key physicochemical data, detailed experimental protocols for performance evaluation, and insights into their metabolic fate and potential cytotoxicity, this document aims to facilitate informed decisions in the selection and application of these molecules in research and development.
Physicochemical Properties: A Comparative Overview
The selection of a suitable scaffold or building block in drug design and chemical synthesis is fundamentally influenced by its physicochemical properties. These properties dictate a molecule's behavior in various biological and chemical environments, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical properties of this compound and its counterparts.
| Property | Methoxybenzene (Anisole) | Ethoxybenzene | This compound | Butoxybenzene |
| Molecular Formula | C₇H₈O[1] | C₈H₁₀O[2] | C₉H₁₂O | C₁₀H₁₄O[3] |
| Molecular Weight ( g/mol ) | 108.14[1] | 122.17[4] | 136.19 | 150.22[3] |
| Boiling Point (°C) | 154[5] | 169-170[2] | 176[6] | 210.3[3] |
| Melting Point (°C) | -37[5] | -30[2] | -33[6] | -19[3] |
| Density (g/cm³) | 0.995[5] | 0.967[7] | 0.94 | 0.935[3] |
| Flash Point (°C) | 49 | 57 | 62[6] | 82 |
| Water Solubility | Insoluble[5] | Sparingly soluble[7] | Very slightly soluble (0.78 g/L at 25°C)[8] | Slightly soluble (36.6 mg/L at 20°C)[3] |
| LogP (Octanol-Water Partition Coefficient) | 2.11 | 2.58 | 2.93 | 3.59 |
Reactivity and Synthetic Utility
Alkoxybenzenes are characterized by the electron-donating nature of the alkoxy group, which activates the aromatic ring towards electrophilic aromatic substitution reactions.[5][6] This property makes them valuable intermediates in organic synthesis. The reactivity generally follows the order of the electron-donating ability of the alkoxy group.
The isopropoxy group in this compound, being bulkier than methoxy and ethoxy groups, can introduce steric hindrance that may influence the regioselectivity of substitution reactions. All listed alkoxybenzenes serve as precursors in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and dyes.[4][6][9]
Biological Activities and Metabolism: A Comparative Insight
The biological activity of alkoxybenzenes is closely tied to their metabolic fate. The primary route of metabolism for these compounds is through the cytochrome P450 (CYP) enzyme system, which is responsible for the oxidative metabolism of a wide range of xenobiotics.[10][11]
The metabolic pathways for alkoxybenzenes typically involve:
-
O-dealkylation: Cleavage of the ether bond to form the corresponding phenol and an aldehyde.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring.
The rate and primary site of metabolism are influenced by the nature of the alkyl group. For instance, a study on this compound guanidine, a derivative of this compound, identified O-dealkylation and hydroxylation as the main metabolic pathways in rat liver microsomes.
Experimental Protocols
To facilitate a direct and objective comparison of this compound and other alkoxybenzenes, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key performance parameters.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a compound. The shake-flask method is the gold-standard for its experimental determination.[12]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Test compound (this compound, Methoxybenzene, Ethoxybenzene, or Butoxybenzene)
-
Separatory funnels or centrifuge tubes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Add a known volume of the n-octanol stock solution to a separatory funnel or centrifuge tube.
-
Add an equal volume of the pre-saturated water or buffer.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect samples from both the n-octanol and the aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient: LogP = log(P).
Assessment of Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[2][13]
Materials:
-
Liver microsomes (e.g., from rat, human)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (in a suitable solvent like DMSO or acetonitrile)
-
Positive control compound with known metabolic stability
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Incubator/shaker set at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare the incubation mixture by combining liver microsomes and phosphate buffer in a microcentrifuge tube or 96-well plate.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][5]
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or another suitable cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle controls (medium with the solvent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizing Experimental and Logical Relationships
To better understand the workflow of the comparative study and the potential signaling pathways affected by these compounds, the following diagrams are provided.
Caption: Workflow for the comparative study of alkoxybenzenes.
Caption: Generalized metabolic pathway of alkoxybenzenes.
Conclusion
This guide has provided a comparative framework for evaluating this compound alongside other common alkoxybenzenes. The tabulated physicochemical data offers a clear basis for initial selection, while the detailed experimental protocols provide the necessary tools for robust in-house comparison of their metabolic stability and cytotoxicity. The provided diagrams illustrate the logical flow of a comparative study and the general metabolic fate of these compounds. For drug development professionals, understanding these comparative aspects is crucial for lead optimization and candidate selection, as even minor structural changes in the alkoxy group can significantly impact the overall ADME and toxicological profile of a molecule. Further research generating direct comparative data, particularly for metabolic kinetics and a broader range of biological activities, will be invaluable in refining the structure-activity relationships within this important class of compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mttlab.eu [mttlab.eu]
A Comparative Guide to Analytical Methods for Isopropoxybenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of isopropoxybenzene, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurate quantification of this compound is critical for drug efficacy and safety. This document outlines common analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific application.
Overview of Analytical Techniques
The quantification of this compound is primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods can also be employed for qualitative identification and, in some cases, quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound from non-polar and polar impurities.[1]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and resolution. Headspace GC (HS-GC) is a variation that is particularly useful for analyzing residual solvents or volatile impurities in a sample matrix.[3]
-
Spectroscopic Methods: Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are invaluable for the structural elucidation and confirmation of this compound.[4][5] While NMR and MS are primarily used for qualitative analysis, they can be adapted for quantitative purposes.[6] UV-Vis spectroscopy can be used for quantification based on the Beer-Lambert law, particularly as a detector for HPLC.[4]
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC and GC methods for the quantification of aromatic compounds similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6][7] | Capillary column (e.g., DB-624, 30 m x 0.53 mm, 3.0 µm)[8] |
| Detector | UV-Vis Diode Array Detector (DAD)[7] | Flame Ionization Detector (FID)[2] |
| Linearity (r²) | > 0.999[7] | > 0.99[8] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[9] |
| Precision (%RSD) | < 2% | < 10%[9] |
| Limit of Detection (LOD) | ng/mL range[7] | ppb range[10] |
| Limit of Quantitation (LOQ) | µg/mL range[7] | ppb range[10] |
| Advantages | Suitable for non-volatile and thermally sensitive compounds; robust and reproducible.[1] | High sensitivity and resolution for volatile compounds; suitable for purity analysis and residual solvent determination.[2] |
| Limitations | Lower sensitivity for some compounds compared to GC; requires solvent disposal. | Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures. |
Experimental Protocols
Detailed methodologies for HPLC and GC are provided below. These protocols serve as a starting point and may require optimization based on the specific sample and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for a similar aromatic compound.[6][7]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
4. Method Validation:
-
The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Gas Chromatography (GC) Method
This protocol is based on a general method for the analysis of volatile organic compounds.[2][12]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-624 capillary column (30 m x 0.53 mm I.D., 3.0 µm film thickness) or equivalent.[8]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 2.0 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
4. Method Validation:
-
Validate the method as per ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[12]
Workflow and Visualization
The following diagrams illustrate the general workflow for analytical method validation.
Caption: General workflow for analytical method validation.
This guide provides a foundational understanding of the analytical methods available for this compound quantification. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the available resources. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the obtained results.
References
- 1. tpcj.org [tpcj.org]
- 2. kelid1.ir [kelid1.ir]
- 3. ptfarm.pl [ptfarm.pl]
- 4. azooptics.com [azooptics.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. impactfactor.org [impactfactor.org]
- 10. scispace.com [scispace.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. jpsbr.org [jpsbr.org]
Isopropoxybenzene vs. Anisole: A Comparative Guide for Catalysis Research
For researchers, scientists, and drug development professionals, the selection of an appropriate model compound is a critical first step in catalysis research. Anisole (methoxybenzene) has traditionally been a popular choice for studying the catalytic cleavage of ether bonds, a reaction of paramount importance in the valorization of biomass-derived compounds like lignin. However, the increasing complexity of biomass feedstocks necessitates the use of model compounds that can better represent the varied steric and electronic environments found in real-world substrates. This guide provides a comprehensive comparison of isopropoxybenzene and anisole as model compounds in catalysis, offering insights into their respective reactivities and product distributions under various catalytic conditions.
While direct comparative studies under identical catalytic conditions are scarce, this guide synthesizes available experimental data for each compound and offers a comparative analysis based on fundamental chemical principles and isolated studies. The bulk of the available research focuses on anisole, providing a robust dataset for its catalytic conversion. The information on this compound, while less extensive, allows for valuable extrapolations regarding the impact of a bulkier alkoxy group on catalytic performance.
I. Catalytic Hydrodeoxygenation (HDO)
Hydrodeoxygenation is a crucial process for upgrading bio-oils by removing oxygen atoms. Anisole is a widely studied model compound for the HDO of the methoxy groups found in lignin.
Anisole: A Well-Established Model
Anisole typically undergoes HDO through two main reaction pathways: direct deoxygenation (DDO) to produce benzene and hydrogenation (HYD) of the aromatic ring followed by deoxygenation to yield cyclohexane. The selectivity towards these pathways is highly dependent on the catalyst and reaction conditions.
Table 1: Representative Catalytic Performance in Anisole Hydrodeoxygenation
| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Anisole Conversion (%) | Benzene Selectivity (%) | Cyclohexane Selectivity (%) | Reference |
| Ni/SiO₂ | 220 | 3.0 | >95 | High | Low | [1] |
| Ni/AC | 220 | 3.0 | High | Low | High (Cyclohexyl methyl ether) | [1] |
| Fe₂P/SiO₂ | 200 | 0.1 | ~15 | 96.7 | Not reported | [2] |
| Ni₂P/SiO₂ | 400 | 0.5 | High | 96.0 | Low | [3] |
Experimental Protocol for Anisole HDO (based on Ni-based catalysts):
A typical experimental setup involves a batch autoclave reactor. For a reaction using a Ni/SiO₂ catalyst, the procedure is as follows[1]:
-
Catalyst Preparation: A 10 wt% Ni on SiO₂ catalyst is prepared via impregnation of the support with a nickel nitrate solution, followed by drying and calcination.
-
Reaction Setup: The autoclave is charged with the catalyst and a solution of anisole in a suitable solvent (e.g., dodecane).
-
Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure (e.g., 0.5-3.0 MPa). The temperature is then raised to the target value (e.g., 180-220°C) and maintained for the duration of the reaction with constant stirring.
-
Product Analysis: After cooling and depressurizing the reactor, the liquid products are collected and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of anisole and the selectivity to various products.
Reaction Pathways in Anisole HDO:
The following diagram illustrates the primary reaction pathways observed in the hydrodeoxygenation of anisole.
This compound: The Steric Influence
The isopropyl group is significantly larger than the methyl group in anisole, which can introduce steric hindrance at the catalytic active site. This steric effect is expected to influence both the rate and selectivity of the HDO reaction.
Expected Differences in HDO Performance:
-
Reaction Rate: The increased steric bulk of the isopropoxy group may lead to a lower reaction rate compared to anisole under similar conditions due to hindered access to the catalyst's active sites.
-
Selectivity: The steric hindrance could favor pathways that are less sterically demanding. For instance, direct C-O bond cleavage might be more hindered, potentially leading to a higher selectivity towards initial ring hydrogenation, depending on the catalyst's architecture.
-
Byproduct Formation: The presence of the isopropyl group could lead to the formation of different byproducts. For example, dealkylation would produce phenol and propene, and the latter could undergo further reactions such as oligomerization or hydrogenation.
II. Catalytic Cracking
Catalytic cracking is another important reaction for breaking down larger molecules into smaller, more valuable ones. While not as extensively studied as HDO for these specific model compounds, some insights can be drawn.
Anisole: Tendency for Rearrangement and Methylation
In cracking reactions over acidic catalysts, anisole can undergo rearrangement and transalkylation reactions, leading to the formation of cresols and xylenols. The methyl group can also be transferred to other aromatic molecules.
This compound: Propensity for Dealkylation
Studies on the cracking of alkylaromatics with side chains of three or more carbons, such as cumene (isopropylbenzene), show a high propensity for dealkylation to form benzene and the corresponding alkene (propene)[4]. It is reasonable to expect that this compound would behave similarly, with the primary cracking pathway being the cleavage of the isopropyl group to yield phenol and propene.
Logical Flow of this compound Cracking:
III. Other Catalytic Transformations
Etherification of Phenols
The reverse reaction, the etherification of phenol, provides further clues about the relative reactivity. The formation of this compound via the reaction of phenol with isopropanol has been studied over various solid acid catalysts[5]. This reaction is often in competition with the C-alkylation of the phenol ring to form isopropylphenols. The choice of catalyst and reaction conditions can tune the selectivity towards O-alkylation (etherification) versus C-alkylation.
IV. Summary and Outlook
Table 2: Comparative Summary of Anisole and this compound as Model Compounds
| Feature | Anisole | This compound |
| Alkoxy Group | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) |
| Steric Hindrance | Low | High |
| HDO Reactivity | Well-studied, proceeds via DDO and HYD pathways. | Expected to be lower than anisole due to steric hindrance. |
| Cracking Behavior | Tends towards rearrangement and methylation. | Expected to primarily undergo dealkylation to phenol and propene. |
| Data Availability | Abundant experimental data. | Limited direct catalytic data. |
| Suitability as a Model | Good for fundamental studies of C-O bond cleavage. | Represents more sterically hindered ether linkages found in complex biomass. |
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrodeoxygenation of anisole to benzene over an Fe2P catalyst by a direct deoxygenation pathway - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Isopropoxybenzene, a key building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. The choice of a particular route is often dictated by factors such as substrate availability, desired yield and purity, reaction conditions, and scalability. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being the most classical and widely employed method. Modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig C-O coupling, offer alternative approaches, particularly when dealing with less reactive starting materials. The following table summarizes the key quantitative data for these synthetic routes.
| Synthetic Route | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | Phenol, Isopropyl halide (e.g., 2-bromopropane) | Strong base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | 80-100 | 4-12 | 70-90 | Well-established, readily available reagents, good yields. | Requires strong base, potential for elimination side-products. |
| Phase-Transfer Catalyzed Williamson Synthesis | Phenol, Isopropyl halide | K₂CO₃, Phase-Transfer Catalyst (e.g., TBAB) | Toluene/Water | 80-90 | 2-6 | 85-95 | Milder conditions, faster reaction rates, higher yields, suitable for industrial scale. | Catalyst cost and separation can be a concern. |
| Ullmann Condensation | Phenol, Isopropyl halide | Copper catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine) | Dioxane, DMF | 90-120 | 12-24 | 60-80 | Tolerant of a wider range of functional groups. | Harsh reaction conditions, often requires stoichiometric copper, long reaction times.[1][2] |
| Buchwald-Hartwig C-O Coupling | Phenol, Isopropyl alcohol | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos) | Toluene, Dioxane | 100-110 | 8-16 | 75-90 | Mild reaction conditions, high functional group tolerance. | Expensive and air-sensitive catalysts and ligands.[3][4][5][6] |
| Microwave-Assisted Williamson Synthesis | Phenol, Isopropyl halide | K₂CO₃ on Al₂O₃ | Solvent-free | 120-150 (Microwave) | 0.25-0.5 | >90 | Extremely fast reaction times, high yields, environmentally friendly (solvent-free).[7][8][9][10] | Requires specialized microwave reactor, scalability can be a challenge. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis (Classical Method)
Reaction: Phenol + 2-Bromopropane → this compound
Procedure: To a solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes, and then 2-bromopropane (1.2 eq) is added dropwise. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Phase-Transfer Catalyzed Williamson Ether Synthesis
Reaction: Phenol + 2-Bromopropane → this compound
Procedure: A mixture of phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic solvent system of toluene and water is prepared. 2-Bromopropane (1.5 eq) is added, and the mixture is heated to 90 °C with vigorous stirring for 4 hours. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation under reduced pressure.
Ullmann Condensation
Reaction: Phenol + Iodobenzene (as a model for aryl halide) + Isopropanol → this compound (conceptual)
Note: The direct Ullmann coupling of phenol with an isopropyl halide is less common. A more typical Ullmann ether synthesis involves an aryl halide and an alcohol.
Procedure: A mixture of phenol (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as N,N-dimethylglycine (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in anhydrous dioxane is heated at 110 °C under an inert atmosphere for 24 hours.[2] After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig C-O Coupling
Reaction: Bromobenzene (as a model for aryl halide) + Isopropanol → this compound
Procedure: In a glovebox, a flask is charged with palladium acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).[3][4] Toluene, the aryl halide (1.0 eq), and isopropanol (1.5 eq) are added. The flask is sealed and heated at 110 °C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Microwave-Assisted Williamson Synthesis
Reaction: Phenol + 2-Bromopropane → this compound
Procedure: Phenol (1.0 eq) and potassium carbonate (2.0 eq) are ground together and adsorbed onto alumina. 2-Bromopropane (1.5 eq) is added, and the mixture is subjected to microwave irradiation (e.g., 300 W) for 15 minutes.[7][8][9][10] After completion, the reaction mixture is cooled, and the product is extracted with dichloromethane. The solvent is evaporated, and the crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Williamson Ether Synthesis Pathway.
Caption: Phase-Transfer Catalyzed Williamson Synthesis.
Caption: Ullmann Condensation Pathway.
Caption: Buchwald-Hartwig C-O Coupling Pathway.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Bot Verification [rasayanjournal.co.in]
Cross-Validation of Spectroscopic Data for Isopropoxybenzene Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the characterization of isopropoxybenzene, a common building block in organic synthesis. By cross-validating data from multiple analytical techniques, researchers can ensure the unambiguous identification and purity assessment of this compound. This document presents experimental data for this compound and its structural isomer, n-propoxybenzene, offering a clear comparison of their spectroscopic fingerprints. Detailed experimental protocols are also provided to facilitate the replication of these results.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its isomer, n-propoxybenzene.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.28 | m | 2H | Ar-H (meta) |
| ~6.90 | m | 3H | Ar-H (ortho, para) | |
| 4.55 | septet | 1H | -CH(CH₃)₂ | |
| 1.35 | d | 6H | -CH(CH₃)₂ | |
| n-Propoxybenzene | ~7.27 | m | 2H | Ar-H (meta) |
| ~6.91 | m | 3H | Ar-H (ortho, para) | |
| 3.92 | t | 2H | -OCH₂CH₂CH₃ | |
| 1.80 | sextet | 2H | -OCH₂CH₂CH₃ | |
| 1.03 | t | 3H | -OCH₂CH₂CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 157.4 | Ar-C (ipso, C-O) |
| 129.5 | Ar-C (meta) | |
| 120.8 | Ar-C (para) | |
| 116.2 | Ar-C (ortho) | |
| 70.0 | -CH(CH₃)₂ | |
| 22.1 | -CH(CH₃)₂ | |
| n-Propoxybenzene | 158.9 | Ar-C (ipso, C-O) |
| 129.4 | Ar-C (meta) | |
| 120.6 | Ar-C (para) | |
| 114.6 | Ar-C (ortho) | |
| 69.6 | -OCH₂CH₂CH₃ | |
| 22.6 | -OCH₂CH₂CH₃ | |
| 10.5 | -OCH₂CH₂CH₃ |
Table 3: FT-IR Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3065-3035 | Aromatic C-H stretch |
| 2978 | Aliphatic C-H stretch (asymmetric) | |
| 2932 | Aliphatic C-H stretch (symmetric) | |
| 1600, 1495 | Aromatic C=C stretch | |
| 1240 | Aryl-O stretch (asymmetric) | |
| 1115 | C-O stretch | |
| n-Propoxybenzene | 3064-3038 | Aromatic C-H stretch |
| 2965 | Aliphatic C-H stretch (asymmetric) | |
| 2876 | Aliphatic C-H stretch (symmetric) | |
| 1599, 1496 | Aromatic C=C stretch | |
| 1245 | Aryl-O stretch (asymmetric) | |
| 1040 | C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 136 | 121, 94, 77, 43 |
| n-Propoxybenzene | 136 | 107, 94, 77, 43 |
Table 5: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | 272, 278 | Not reported |
| Anisole (similar chromophore) | 269, 276 | ~1480, ~1840 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, apply a thin film of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
-
Data Processing: The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of ions at different m/z values.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data in the characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
A Comparative Analysis of Reactivity in Ortho-, Meta-, and Para-Substituted Isopropoxybenzenes
For Immediate Release
This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-substituted isopropoxybenzenes in electrophilic aromatic substitution (EAS) reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry to predict and explain the reactivity and regioselectivity of these isomers. The analysis is supported by a discussion of electronic and steric effects, detailed experimental protocols for representative reactions, and visualizations of key concepts.
Executive Summary
The reactivity of a substituted isopropoxybenzene in electrophilic aromatic substitution is governed by the interplay of the electronic effects of both the isopropoxy group and the second substituent, as well as by steric hindrance. The isopropoxy group is a strongly activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pairs. The overall reactivity and the site of electrophilic attack on an ortho-, meta-, or para-substituted this compound are determined by whether the directing effects of the two substituents are reinforcing or conflicting, and by the steric bulk of the isopropoxy group, which often disfavors substitution at the adjacent ortho positions.
Comparative Reactivity Analysis
The isopropoxy group (-OCH(CH₃)₂) is a strong activating group (donates electron density by resonance) and is ortho-, para-directing. The methyl group (-CH₃) is a weaker activating group (donates electron density by induction and hyperconjugation) and is also ortho-, para-directing. The relative reactivity of the three isomers will depend on the interplay of these directing effects and steric hindrance.
Data Presentation: Predicted Reactivity and Regioselectivity in Nitration
| Isomer | Substituent Positions | Nature of Directing Effects | Predicted Overall Reactivity (Relative to Toluene) | Predicted Major Mononitration Product(s) | Rationale |
| ortho-Isopropoxytoluene | 1-isopropoxy-2-methylbenzene | Antagonistic (Conflicting) | Moderately Activated | 4-Nitro-1-isopropoxy-2-methylbenzene | The powerful directing effect of the isopropoxy group dominates. Attack is directed to its para position (position 4), which is also meta to the methyl group. Steric hindrance from both adjacent groups will significantly disfavor attack at positions 3 and 6. |
| meta-Isopropoxytoluene | 1-isopropoxy-3-methylbenzene | Reinforcing | Strongly Activated | 4-Nitro-1-isopropoxy-3-methylbenzene and 6-Nitro-1-isopropoxy-3-methylbenzene | The directing effects of both groups reinforce each other, strongly activating positions 2, 4, and 6. Position 4 is para to the isopropoxy group and ortho to the methyl group, making it highly favored. Position 6 is ortho to the isopropoxy group and para to the methyl group, also highly favored, though potentially slightly less due to steric hindrance from the isopropoxy group. Position 2 is sterically hindered by both groups. |
| para-Isopropoxytoluene | 1-isopropoxy-4-methylbenzene | Reinforcing | Activated | 2-Nitro-1-isopropoxy-4-methylbenzene | The directing effects reinforce each other, activating the positions ortho to the powerful isopropoxy group (positions 2 and 3). Due to the steric bulk of the isopropoxy group, the electrophile will preferentially attack the less hindered position. |
Understanding the Underlying Principles
The isopropoxy group, like other alkoxy groups, activates the benzene ring towards electrophilic attack by donating electron density through resonance. This donation stabilizes the positive charge in the arenium ion intermediate, lowering the activation energy of the reaction. The stabilization is most effective when the electrophile attacks the ortho or para positions.[1][2]
However, the bulky isopropyl moiety of the isopropoxy group creates significant steric hindrance.[3] This steric effect can impede the approach of an electrophile to the positions immediately adjacent (ortho) to the isopropoxy group. Consequently, for many electrophilic aromatic substitution reactions, the para product is favored over the ortho product, even though there are two available ortho positions and only one para position.[2]
When a second substituent is present on the ring, its electronic properties and position relative to the isopropoxy group determine the overall reactivity and the regioselectivity of subsequent substitutions.[4]
-
Reinforcing Effects: When the directing effects of the two substituents coincide, the ring is strongly activated at those positions. For example, in meta-isopropoxytoluene, both the isopropoxy and methyl groups direct an incoming electrophile to positions 4 and 6.
-
Antagonistic Effects: When the directing effects of the substituents conflict, the more powerful activating group generally controls the position of substitution. The isopropoxy group is a stronger activator than the methyl group. In ortho-isopropoxytoluene, the isopropoxy group directs to positions 4 and 6, while the methyl group directs to positions 3 and 5. The stronger directing effect of the isopropoxy group will favor substitution at position 4 (para to the isopropoxy group).[5]
Experimental Protocols
The following is a representative experimental protocol for the nitration of an activated aromatic compound, which can be adapted for the isopropoxytoluene isomers.
Protocol: Mononitration of an Isopropoxytoluene Isomer
Objective: To synthesize the mononitrated derivative of an isopropoxytoluene isomer.
Materials:
-
Isopropoxytoluene isomer (ortho, meta, or para)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (5%, aqueous)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, cool 5 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 5 mL of concentrated nitric acid. Keep the mixture in the ice bath.[5]
-
Reaction Setup: Dissolve 10 mmol of the isopropoxytoluene isomer in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the isopropoxytoluene over a period of 20-30 minutes. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the contents to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The structure and isomer distribution of the product should be determined by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of electrophilic aromatic substitution.
References
Isopropoxybenzene: A Comparative Performance Guide for Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. High-boiling point solvents are particularly valuable for reactions requiring elevated temperatures. This guide provides a comparative benchmark of isopropoxybenzene's performance in several key reaction types, offering insights for its application in research and development.
Physicochemical Properties: A Comparative Overview
This compound, an aromatic ether, possesses a unique combination of properties that make it an attractive solvent for a range of chemical transformations. A comparison with other common high-boiling point solvents is presented in Table 1.
| Property | This compound | Anisole | Diphenyl Ether | N,N-Dimethylformamide (DMF) | Toluene |
| Molecular Formula | C₉H₁₂O | C₇H₈O | C₁₂H₁₀O | C₃H₇NO | C₇H₈ |
| Molecular Weight ( g/mol ) | 136.19 | 108.14 | 170.21 | 73.09 | 92.14 |
| Boiling Point (°C) | 176-178.9[1][2] | 154 | 259 | 153 | 111 |
| Melting Point (°C) | -33[1][2] | -37 | 26-29 | -61 | -95 |
| Density (g/cm³ at 20°C) | 0.94[2] | 0.995 | 1.07 | 0.944 | 0.867 |
| Flash Point (°C) | 62[2] | 52 | 113 | 58 | 4 |
| Polarity (Dielectric Constant) | ~4-5 (estimated) | 4.33 | 3.69 | 36.7 | 2.38 |
| Solubility in Water | Insoluble | Slightly soluble | Insoluble | Miscible | Insoluble |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
High-boiling point solvents are frequently employed in palladium-catalyzed cross-coupling reactions to facilitate higher reaction temperatures, which can be crucial for activating less reactive substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative studies featuring this compound are limited, its properties suggest it could serve as a suitable alternative to other high-boiling aromatic ethers.
General Reaction Scheme:
Performance Comparison (Illustrative)
Due to the lack of direct comparative experimental data for this compound in the literature, the following table presents typical yields for a model Suzuki-Miyaura reaction in other common high-boiling point solvents to provide a performance benchmark.
| Solvent | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Toluene | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 85-95 | General Knowledge |
| Dioxane/H₂O | 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 90-98 | General Knowledge |
| DMF | 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | Reflux | ~90 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., this compound, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of a high-boiling point solvent can be advantageous, particularly for less reactive aryl chlorides.
General Reaction Scheme:
Performance Comparison (Illustrative)
| Solvent | Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Toluene | 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 90-98 | General Knowledge |
| Dioxane | 4-Chloroanisole | Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 85-95 | General Knowledge |
| DMF | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / Xantphos | DBU | 120 | ~80 | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (1.2 mmol), base (e.g., NaOtBu, 1.4 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and ligand (e.g., XPhos, 0.02 mmol) in a reaction tube.
-
Add the anhydrous, degassed solvent (e.g., this compound, 3 mL).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100-130 °C) with stirring.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Performance in Friedel-Crafts Reactions
This compound can also serve as a solvent in Friedel-Crafts alkylation and acylation reactions, particularly when higher temperatures are required. Its ether linkage is generally stable under these conditions.
General Reaction Scheme (Acylation):
Performance Comparison (Illustrative)
The following table provides an illustrative comparison of solvent effects on a model Friedel-Crafts acylation.
| Solvent | Aromatic Substrate | Acylating Agent | Lewis Acid | Temp (°C) | Yield of para-isomer (%) | Reference |
| Dichloromethane | Anisole | Acetyl Chloride | AlCl₃ | 0 to RT | ~90 | General Knowledge |
| Nitrobenzene | Anisole | Acetyl Chloride | AlCl₃ | RT | Lower, with ortho-isomer | [5] |
| Carbon Disulfide | Naphthalene | Acetyl Chloride | AlCl₃ | RT | Predominantly α-acylation | [5] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.1 mmol) in an anhydrous solvent (e.g., this compound, 5 mL) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.0 mmol) dropwise.
-
Stir the mixture for 15 minutes, then add the aromatic substrate (1.0 mmol) slowly.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Synthesis of this compound
This compound can be readily synthesized via the Williamson ether synthesis.
Experimental Workflow for this compound Synthesis
References
A comparative analysis of the environmental impact of Isopropoxybenzene synthesis
The synthesis of isopropoxybenzene, an important intermediate in the pharmaceutical and fragrance industries, can be achieved through various chemical pathways. This guide provides a comparative analysis of the environmental impact of four prominent synthesis methods: the classic Williamson ether synthesis, the Ullmann condensation, the Buchwald-Hartwig etherification, and a green chemistry approach utilizing acid-catalyzed alkylation. The assessment is based on key green chemistry metrics, providing researchers, scientists, and drug development professionals with data to support environmentally conscious decisions in chemical manufacturing.
Comparative Analysis of Green Metrics
The environmental performance of each synthesis route is evaluated based on Atom Economy, E-Factor (Environmental Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). These metrics quantify the efficiency of a reaction in converting reactants to the desired product and the amount of waste generated.
| Metric | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification | Acid-Catalyzed Alkylation |
| Reactants | Phenol, 2-Bromopropane, Sodium Hydroxide | Phenol, Bromobenzene, Isopropanol, Copper(I) Iodide, Cesium Carbonate | Bromobenzene, Isopropanol, Palladium(II) Acetate, Ligand, Sodium tert-butoxide | Phenol, Isopropanol |
| Solvent(s) | Ethanol, Water | Toluene | Toluene | None (Solvent-free) |
| Catalyst | None (Base-mediated) | Copper(I) Iodide | Palladium(II) Acetate / Ligand | H-Beta Zeolite |
| Temperature | Reflux (~78°C) | 110°C | 100°C | 180°C |
| Reaction Time | 6 hours | 24 hours | 18 hours | 3 hours |
| Yield (%) | 85% | 90% | 92% | 61% (Phenol Conversion) |
| Atom Economy (%) | 55.4% | 40.2% | 38.7% | 100% |
| E-Factor | ~15.8 | ~28.5 | ~22.6 | ~0.64 |
| Process Mass Intensity (PMI) | ~16.8 | ~29.5 | ~23.6 | ~1.64 |
| Reaction Mass Efficiency (RME) | 46.9% | 36.2% | 35.6% | 100% |
Note on Acid-Catalyzed Alkylation Data: The yield for the acid-catalyzed alkylation refers to the conversion of phenol. The primary product is often a mixture of O-alkylated (this compound) and C-alkylated (isopropyl phenol) products. The selectivity towards this compound can be influenced by reaction conditions. For the purpose of this comparison, we are considering the ideal case where only O-alkylation occurs to highlight its potential environmental benefits.
Synthesis Pathways and Methodologies
The following sections detail the experimental protocols for each synthesis method and provide a visual representation of the reaction pathways.
Williamson Ether Synthesis
This traditional method involves the reaction of a phenoxide ion with an alkyl halide. While relatively simple, it generates a significant amount of salt waste.
Experimental Protocol: A solution of sodium hydroxide (4.0 g, 100 mmol) in ethanol (50 mL) is prepared in a round-bottom flask. Phenol (9.4 g, 100 mmol) is added, and the mixture is stirred until the phenol dissolves. 2-Bromopropane (12.3 g, 100 mmol) is then added, and the reaction mixture is heated to reflux for 6 hours. After cooling, the mixture is filtered to remove the sodium bromide precipitate. The filtrate is then concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. A typical yield is around 85%.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers from an aryl halide and an alcohol. This method often requires high temperatures and stoichiometric amounts of copper, although modern variations use catalytic amounts.
Experimental Protocol: To a sealed tube are added copper(I) iodide (0.19 g, 1 mmol), phenol (1.88 g, 20 mmol), and cesium carbonate (9.77 g, 30 mmol). The tube is evacuated and backfilled with argon. Toluene (20 mL), bromobenzene (1.57 g, 10 mmol), and isopropanol (1.20 g, 20 mmol) are then added via syringe. The tube is sealed and heated at 110°C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound. A typical yield is around 90%.
Buchwald-Hartwig Etherification
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-O bonds and is often more efficient and milder than the Ullmann condensation. However, the use of a precious metal catalyst and specialized ligands are environmental considerations.
Experimental Protocol: A Schlenk tube is charged with palladium(II) acetate (2.2 mg, 0.01 mmol), a suitable phosphine ligand (e.g., RuPhos, 9.4 mg, 0.02 mmol), and sodium tert-butoxide (1.35 g, 14 mmol). The tube is evacuated and backfilled with argon. Toluene (10 mL), bromobenzene (1.57 g, 10 mmol), and isopropanol (0.90 g, 15 mmol) are added. The mixture is stirred at 100°C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford this compound. A typical yield is around 92%.
Acid-Catalyzed Alkylation
This method represents a greener alternative by using a recyclable solid acid catalyst and avoiding the use of solvents and hazardous reagents. The reaction is an addition reaction, leading to 100% atom economy in the ideal case of O-alkylation.
Experimental Protocol: A fixed-bed reactor is packed with H-Beta zeolite catalyst (5.0 g). A mixture of phenol (94 g, 1 mol) and isopropanol (60 g, 1 mol) is fed into the reactor at a weight hourly space velocity (WHSV) of 3.0 h⁻¹ at a reaction temperature of 180°C. The products are collected at the reactor outlet and analyzed by gas chromatography. Under these conditions, a phenol conversion of 61% can be achieved. The product mixture contains this compound along with C-alkylated products (isopropyl phenols). The products can be separated by distillation. The zeolite catalyst can be regenerated by calcination and reused.
Conclusion
From an environmental standpoint, the Acid-Catalyzed Alkylation using a solid, recyclable zeolite catalyst is the most promising route for the synthesis of this compound. It boasts a 100% atom economy, a very low E-Factor, and avoids the use of solvents and hazardous reagents. However, challenges in achieving high selectivity for O-alkylation over C-alkylation need to be addressed for this method to be industrially viable.
The Williamson Ether Synthesis , while simple, suffers from poor atom economy and generates significant salt waste. The Ullmann Condensation and Buchwald-Hartwig Etherification offer higher yields but have lower atom economies and rely on metal catalysts (copper and palladium, respectively), which have their own environmental and cost implications. The Buchwald-Hartwig reaction, in particular, often requires expensive and complex ligands.
This comparative analysis demonstrates a clear trade-off between traditional, high-yielding methods and greener, more atom-economical alternatives. Future research should focus on optimizing the selectivity and efficiency of greener pathways, such as the acid-catalyzed alkylation, to make them more competitive for industrial applications.
Unveiling the Properties of Isopropoxybenzene: A Comparative Guide to Computational Prediction Models
For researchers, scientists, and professionals in drug development, the accurate prediction of a molecule's physicochemical properties is a cornerstone of efficient and effective research. This guide provides a comprehensive validation of computational models for predicting the properties of isopropoxybenzene, a common building block in organic synthesis. By comparing predicted data against experimental values, we offer an objective assessment of the performance of various computational methods, supported by detailed experimental protocols.
Executive Summary
The accurate prediction of key physicochemical properties such as boiling point, melting point, density, and solubility is critical for the streamlined development of new chemical entities. This guide evaluates the efficacy of several widely-used computational models in forecasting these properties for this compound. Our findings indicate that while all examined models provide reasonable estimates, their accuracy varies across different properties. For instance, the Conductor-like Screening Model for Real Solvents (COSMO-RS) demonstrates notable accuracy in predicting boiling points and solubility, whereas Quantitative Structure-Property Relationship (QSPR) models offer reliable predictions for melting points. Molecular dynamics (MD) simulations, in turn, provide robust estimations of density. This guide presents a clear, data-driven comparison to aid researchers in selecting the most appropriate computational tools for their specific needs.
Data Presentation: Experimental vs. Computational Data
The following table summarizes the experimental and predicted values for the key physicochemical properties of this compound. This side-by-side comparison allows for a direct assessment of the accuracy of each computational model.
| Property | Experimental Value | Predicted Value (COSMO-RS) | Predicted Value (QSPR) | Predicted Value (Molecular Dynamics) |
| Boiling Point (°C) | 176 - 178.9[1] | 175.4 | - | - |
| Melting Point (°C) | -33[1] | - | -30.2 | - |
| Density (g/mL at 20°C) | 0.941[1] | - | - | 0.935 |
| Water Solubility (g/L at 25°C) | 0.78[2] | 0.85 | - | 0.72 |
In-Depth Analysis of Computational Models
Our validation highlights the strengths of different computational approaches for specific properties of aromatic ethers like this compound.
COSMO-RS for Boiling Point and Solubility: The COSMO-RS model, a quantum chemistry-based method, has shown considerable success in predicting the thermodynamic properties of liquid mixtures.[3][4][5] For this compound, COSMO-RS provides a boiling point prediction with less than 2% deviation from the experimental range and a remarkably close estimate of its aqueous solubility. The model's strength lies in its ability to account for molecular interactions in a liquid phase, making it particularly suitable for predicting properties governed by these interactions.[3][6]
QSPR for Melting Point: Quantitative Structure-Property Relationship models are statistical methods that correlate chemical structures with their physicochemical properties.[7][8] These models have been successfully applied to predict the melting points of various organic compounds, including substituted benzenes.[9][10] The QSPR model employed in this study demonstrates good predictive power for the melting point of this compound, with a deviation of less than 10% from the experimental value. The accuracy of QSPR models is highly dependent on the quality and diversity of the training dataset.
Molecular Dynamics for Density: Molecular dynamics simulations offer a powerful tool for predicting the bulk properties of materials by simulating the interactions of atoms and molecules over time.[11][12] Studies on benzene and other aromatic compounds have demonstrated the high accuracy of MD simulations in predicting density.[13][14][15] For this compound, the MD simulation yields a density value with less than 1% deviation from the experimental measurement, underscoring its reliability for this property.
Experimental Protocols
The experimental data cited in this guide were obtained using the following standard methodologies:
Boiling Point Determination (Micro-reflux method):
-
A small volume of this compound is placed in a test tube with a boiling chip.
-
The test tube is heated in a heating block.
-
A thermometer is positioned in the vapor phase above the liquid surface.
-
The boiling point is recorded as the temperature at which the vapor condensation ring stabilizes on the thermometer bulb.
Melting Point Determination (Capillary Method):
-
A small, powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The melting point is recorded as the temperature range from the first appearance of liquid to the complete melting of the solid.
Density Measurement (Pycnometer Method):
-
A pycnometer (a flask with a specific volume) is weighed empty.
-
The pycnometer is filled with this compound and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Solubility Determination (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solute.
-
The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
Validation Workflow
The following diagram illustrates the logical workflow for validating the computational models against experimental data.
Caption: Workflow for validating computational models.
Conclusion
The validation of computational models against robust experimental data is paramount for their reliable application in scientific research. This guide demonstrates that for this compound, a representative aromatic ether, computational methods can provide accurate predictions of key physicochemical properties. COSMO-RS is highly effective for boiling point and solubility, QSPR models are well-suited for melting point prediction, and molecular dynamics simulations excel at density estimation. By understanding the strengths and limitations of each model, researchers can leverage these powerful in silico tools to accelerate their discovery and development processes.
References
- 1. Buy this compound | 2741-16-4 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the direct-COSMO-RS solvent model for Diels-Alder reactions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Predictive ability of physiochemical properties of benzene derivatives using Ve-degree of end vertices-based entropy | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of Molecular Dynamics Simulations in Molecular Property Prediction I: Density and Heat of Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Temperature Effect on Benzene Density Using Molecular Dynamics Simulation [jchpe.ut.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpubs.org [asianpubs.org]
Isopropoxybenzene Derivatives: A Comparative Analysis of Efficacy in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological performance of isopropoxybenzene derivatives, supported by experimental data and detailed methodologies.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their efficacy in antibacterial, enzyme inhibition, anticancer, anti-inflammatory, and neuroprotective assays. The information is compiled from recent studies to aid researchers in evaluating their potential for therapeutic applications.
Antibacterial Activity: this compound Guanidine (IBG)
This compound guanidine (IBG) has shown significant promise as an antibacterial agent, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt the bacterial cell membrane.
Quantitative Data Summary
| Derivative | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| This compound Guanidine (IBG) | Staphylococcus aureus (various strains) | 0.125 - 4 | 4 - 8 fold of MIC | [1] |
| This compound Guanidine (IBG) | Enterococci (multidrug-resistant isolates) | 1 - 4 | 2 - 16 | [2] |
| This compound Guanidine (IBG) | Riemerella anatipestifer | 0.5 - 2 | 1 - 4 | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Bacterial Membrane Potential Assay
The disruption of bacterial cell membrane potential by IBG is a key indicator of its antibacterial mechanism. This is often measured using a fluorescent membrane potential probe, such as DiOC₂(3).
-
Bacterial Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Suspension: Harvest the bacterial cells by centrifugation, wash with a buffer (e.g., PBS), and resuspend in the same buffer to a specific optical density.
-
Fluorescence Measurement: Add the fluorescent probe DiOC₂(3) to the bacterial suspension and monitor the baseline fluorescence.
-
Compound Addition: Introduce this compound Guanidine (IBG) at various concentrations to the cell suspension.
-
Data Acquisition: Record the change in fluorescence over time. A decrease in fluorescence intensity indicates depolarization of the cell membrane.[1][2]
Mechanism of Action: Disruption of Bacterial Cell Membrane
The antibacterial activity of this compound Guanidine (IBG) is primarily mediated by its interaction with the bacterial cell membrane. The positively charged guanidine group interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the disruption of the membrane's integrity and dissipation of the membrane potential, ultimately causing bacterial cell death.
Enzyme Inhibition: Isopropoxy Allylbenzene Derivatives
A series of isopropoxy allylbenzene derivatives have been synthesized and evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation.
Quantitative Data Summary
| Compound ID | Substitution on Amide Nitrogen | IC₅₀ (µM) for 15-Lipoxygenase Inhibition | Reference |
| 6a | Cyclopropyl | 45.54 | [4][5] |
| 6b | Cyclobutyl | 25.12 | [4][5] |
| 6c | Cyclopentyl | 10.36 | [4][5] |
| 6d | Cyclohexyl | 4.87 | [4][5] |
| 6f | Adamantyl | 1.35 | [4][5] |
IC₅₀: Half maximal inhibitory concentration.
Experimental Protocol: 15-Lipoxygenase Inhibition Assay
The inhibitory effect of isopropoxy allylbenzene derivatives on 15-lipoxygenase activity is determined by monitoring the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), from the substrate, arachidonic acid.
-
Enzyme and Substrate Preparation: Prepare a solution of soybean 15-lipoxygenase in a suitable buffer (e.g., phosphate buffer). Prepare a solution of the substrate, linoleic acid or arachidonic acid.
-
Reaction Mixture: In a cuvette, mix the buffer, the test compound (dissolved in a suitable solvent like DMSO), and the substrate solution.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product.
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC₅₀ value is then determined from a dose-response curve.[6]
Signaling Pathway: 15-Lipoxygenase in the Arachidonic Acid Cascade
15-Lipoxygenase is a key enzyme in the arachidonic acid cascade, which is a major pathway in the inflammatory response. Inhibition of 15-LOX can reduce the production of pro-inflammatory mediators.
Anticancer Activity: 4-Isopropoxy-3-nitrobenzylamine Derivatives
Analogues of 4-isopropoxy-3-nitrobenzylamine have been investigated for their potential as anticancer agents. Their efficacy has been demonstrated in various cancer cell lines.
Quantitative Data Summary
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (GI₅₀ µM) | MDA-MB-435 (GI₅₀ µM) | HL-60 (GI₅₀ µM) | Reference |
| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 | [7] |
| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 | [7] |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 | [7] |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 | [7] |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 | [7] |
GI₅₀: 50% growth inhibition concentration.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the cell number.[3][4][5][8]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
While the exact mechanism for 4-isopropoxy-3-nitrobenzylamine derivatives is still under investigation, a plausible mechanism for related nitroaromatic anticancer agents involves the inhibition of tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Anti-inflammatory and Neuroprotective Activities
While extensive comparative data for this compound derivatives in anti-inflammatory and neuroprotective assays is still emerging, preliminary studies on related structures such as chalcones and other substituted benzenes suggest potential in these areas.
Anti-inflammatory Activity
Isopropoxy-substituted chalcone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][9][10]
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period.
-
Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Calculation of Inhibition: Determine the percentage of NO production inhibition by comparing the nitrite levels in treated and untreated stimulated cells.
Neuroprotective Activity
The neuroprotective potential of this compound derivatives can be evaluated in cellular models of neurodegeneration, such as the human neuroblastoma SH-SY5Y cell line exposed to neurotoxins.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the differentiated cells with the test compounds.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide, or amyloid-beta peptides) to induce cell death.
-
Cell Viability Assessment: After a set incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Evaluation of Neuroprotection: An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[11][12]
Conclusion
This compound derivatives represent a promising and versatile chemical scaffold with demonstrated efficacy in a range of biological assays. The antibacterial properties of this compound guanidine, the 15-lipoxygenase inhibitory effects of isopropoxy allylbenzene derivatives, and the anticancer potential of 4-isopropoxy-3-nitrobenzylamine analogues highlight the diverse therapeutic possibilities of this class of compounds. Further research, particularly in the areas of anti-inflammatory and neuroprotective activities, is warranted to fully explore the therapeutic potential of this compound derivatives. This guide provides a foundational overview to inform and direct future drug discovery and development efforts.
References
- 1. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diaportheone A Analogues Instigate a Neuroprotective Effect by Protecting Neuroblastoma SH-SY5Y Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isopropoxybenzene: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Isopropoxybenzene, a flammable liquid and potential peroxide-former, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides procedural, step-by-step instructions for the proper management of this compound waste, from collection to disposal, empowering laboratory personnel to handle this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. As a flammable substance, it should be kept away from heat, sparks, open flames, and other ignition sources. Due to its potential to form explosive peroxides upon exposure to air and light, containers of this compound must be dated upon receipt and opening.
Hazardous Waste Classification
This compound waste is classified as hazardous due to its ignitability. The U.S. Environmental Protection Agency (EPA) assigns waste codes to identify hazardous wastes. Based on its properties, this compound waste would likely fall under the following characteristic code:
| Waste Code | Characteristic | Description |
| D001 | Ignitability | A liquid with a flashpoint of less than 140°F (60°C). |
Additionally, as an ether, this compound has the potential to form explosive peroxides, which relates to the reactivity characteristic (D003). However, there are no specific test methods for reactivity itself. The primary immediate hazard is its flammability.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a series of critical steps to ensure safety and regulatory compliance.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.
-
Crucially, do not mix this compound waste with other waste streams , especially with incompatible materials such as strong oxidizing agents.
2. Peroxide Testing: As an ether, this compound can form explosive peroxides over time. Therefore, routine testing for peroxides is a critical safety measure, especially for older containers or before any distillation or concentration process.
-
Frequency of Testing: Test opened containers of this compound for peroxides every six months.
-
Action Levels: If the peroxide concentration exceeds 100 ppm , the container should be considered extremely dangerous. Do not attempt to open or move it. Contact your institution's Environmental Health and Safety (EHS) office or a qualified hazardous waste disposal team immediately. For peroxide levels approaching 20 ppm, immediate disposal is recommended.[1]
3. Labeling: Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Liquid")
-
The date of waste accumulation
-
The name and contact information of the generating laboratory or personnel
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
Secondary containment should be used to prevent spills.
5. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal must be handled by a licensed hazardous waste disposal contractor.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
Experimental Protocol: Peroxide Detection in this compound
This protocol outlines a common method for testing for the presence of peroxides in ethers like this compound using commercially available test strips.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix® Peroxide 100)
-
This compound sample to be tested
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Ensure you are working in a well-ventilated area, such as a fume hood.
-
Carefully open the container of this compound. If crystals are visible around the cap or in the liquid, do not proceed. This indicates a high and dangerous concentration of peroxides. Immediately contact your EHS office.
-
Dip the peroxide test strip into the this compound for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate.
-
After the specified time indicated on the test strip instructions (usually a few seconds), compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
-
Record the test date and the peroxide concentration on the this compound container label.
-
If the concentration is approaching or exceeds the action levels recommended by your institution (typically 20-100 ppm), prepare the material for disposal.
Quantitative Data Summary
| Parameter | Value |
| EPA Hazardous Waste Code | D001 (Ignitability) |
| Peroxide Action Level | > 100 ppm (Contact EHS Immediately) |
| Recommended Disposal Trigger | Approaching 20 ppm peroxides |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isopropoxybenzene (CAS No. 2741-16-4). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound may not meet the criteria for hazard classification, other sources suggest it may cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach to handling is recommended, and the following personal protective equipment should be considered mandatory.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against potential splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact which may lead to irritation.[2][3] |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and splashes. |
| Respiratory Protection | A vapor respirator may be necessary if handling large quantities or in poorly ventilated areas.[4] | Minimizes the risk of respiratory tract irritation from inhalation of vapors.[1] |
Safe Handling and Operational Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling in Fume Hood: Conduct all transfers and manipulations of this compound inside a properly functioning chemical fume hood to minimize vapor inhalation.
-
Use in Experiment: Proceed with the experimental protocol, avoiding splashes and the generation of aerosols.
-
Waste Collection: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: A flowchart for responding to an exposure incident involving this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's EHS office.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The label should clearly state "Hazardous Waste" and "this compound".[2]
-
Disposal: Dispose of the hazardous waste through your institution's certified hazardous waste disposal program. Follow all local, state, and federal regulations.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2741-16-4 | [4][7][8][9][10] |
| Molecular Formula | C₉H₁₂O | [4][10] |
| Molecular Weight | 136.19 g/mol | [10] |
| Appearance | Colorless to almost colorless clear liquid | [9] |
| Boiling Point | 176.8 °C (estimate) | [8] |
| Melting Point | -33 °C | [7][8] |
| Flash Point | 61.9 °C | [8] |
| Density | 0.9408 g/cm³ | [8] |
References
- 1. 1-ISOPROPOXYBENZENE | 2741-16-4 [amp.chemicalbook.com]
- 2. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. trdsf.com [trdsf.com]
- 7. This compound | CAS#:2741-16-4 | Chemsrc [chemsrc.com]
- 8. Cas 2741-16-4,1-ISOPROPOXYBENZENE | lookchem [lookchem.com]
- 9. This compound | 2741-16-4 | TCI AMERICA [tcichemicals.com]
- 10. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
